Product packaging for 5-isopropyl-1H-pyrazol-3-amine(Cat. No.:CAS No. 56367-24-9)

5-isopropyl-1H-pyrazol-3-amine

Cat. No.: B1350118
CAS No.: 56367-24-9
M. Wt: 125.17 g/mol
InChI Key: INSBBZDRQQVATI-UHFFFAOYSA-N
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Description

5-isopropyl-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C6H11N3 and its molecular weight is 125.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B1350118 5-isopropyl-1H-pyrazol-3-amine CAS No. 56367-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSBBZDRQQVATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377751
Record name 5-isopropyl-1H-pyrazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56367-24-9
Record name 5-isopropyl-1H-pyrazol-3-amine
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Record name 3-(propan-2-yl)-1H-pyrazol-5-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound, 5-isopropyl-1H-pyrazol-3-amine. This molecule, possessing a pharmacophoric 3-aminopyrazole scaffold, is of significant interest in medicinal chemistry and drug discovery. The following sections detail the synthetic pathway, experimental protocols, and expected analytical data for this compound.

Synthesis of this compound

The synthesis of this compound is proposed to be achieved in a two-step process. The first step involves the synthesis of the key intermediate, 4-methyl-3-oxopentanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this β-ketonitrile with hydrazine to yield the target aminopyrazole.

Step 1: Synthesis of 4-methyl-3-oxopentanenitrile

The initial step focuses on the synthesis of 4-methyl-3-oxopentanenitrile from commercially available starting materials, ethyl isobutyrate and acetonitrile.[1][2] A strong base, such as potassium tert-butoxide, is employed to facilitate the condensation reaction.

Step 2: Synthesis of this compound

The second step involves the well-established reaction of a β-ketonitrile with hydrazine. In this case, 4-methyl-3-oxopentanenitrile is reacted with hydrazine hydrate in an appropriate solvent, such as ethanol, to yield this compound. This reaction proceeds via a condensation and subsequent intramolecular cyclization mechanism.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The physical properties, such as the melting point, would also be determined.

ParameterPredicted Value
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Melting Point Expected to be a solid at room temperature.
¹H NMR Predicted shifts (DMSO-d₆, 400 MHz): δ ~1.15 (d, 6H, J=6.8 Hz, CH(CH₃)₂), ~2.85 (sept, 1H, J=6.8 Hz, CH(CH₃)₂), ~5.20 (s, 1H, pyrazole-H), ~5.50 (br s, 2H, NH₂), ~11.5 (br s, 1H, NH).
¹³C NMR Predicted shifts (DMSO-d₆, 100 MHz): δ ~22.0 (CH(CH₃)₂), ~28.0 (CH(CH₃)₂), ~90.0 (pyrazole-C4), ~150.0 (pyrazole-C5), ~160.0 (pyrazole-C3).
Mass Spectrum Expected [M+H]⁺: m/z = 126.1026

Experimental Protocols

Synthesis of 4-methyl-3-oxopentanenitrile
  • To a stirred solution of ethyl isobutyrate (1 equivalent) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (2 equivalents) at room temperature.

  • To this suspension, add acetonitrile (1 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methyl-3-oxopentanenitrile.

Synthesis of this compound
  • Dissolve 4-methyl-3-oxopentanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Characterization Methods
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source in positive ion mode.

  • Melting Point : The melting point will be determined using a standard melting point apparatus.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway Ethyl Isobutyrate Ethyl Isobutyrate 4-methyl-3-oxopentanenitrile 4-methyl-3-oxopentanenitrile Ethyl Isobutyrate->4-methyl-3-oxopentanenitrile 1. K-OtBu, THF 2. Acetonitrile Acetonitrile Acetonitrile Acetonitrile->4-methyl-3-oxopentanenitrile Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->4-methyl-3-oxopentanenitrile This compound This compound 4-methyl-3-oxopentanenitrile->this compound Hydrazine Hydrate, EtOH, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Compound Pure Compound Recrystallization->Pure Compound NMR NMR Pure Compound->NMR MS MS Pure Compound->MS Melting Point Melting Point Pure Compound->Melting Point Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation Melting Point->Structural Confirmation

References

5-isopropyl-1H-pyrazol-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for 5-isopropyl-1H-pyrazol-3-amine. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information on closely related aminopyrazole derivatives and general principles in chemical synthesis and analysis.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an isopropyl group at the 5-position and an amine group at the 3-position. The presence of the pyrazole core, a privileged scaffold in medicinal chemistry, makes this compound and its derivatives of interest for further investigation.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1347814-85-0
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
SMILES CC(C)C1=CC(=NN1)N
InChI InChI=1S/C6H11N3/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H3,7,8,9)
InChIKey INSBBZDRQQVATI-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physicochemical Properties of Related Aminopyrazoles

Property5-propyl-1H-pyrazol-3-amineThis compound
Melting Point 37-40 °C[2]Data not available
Boiling Point 115 °C[2]Data not available
Density 1.111 g/cm³[2]Data not available
Flash Point 171.3 °C[2]Data not available
pKa Data not availableData not available
Solubility Data not availableData not available
LogP 1.52560[2]Data not available

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been reported in the reviewed literature, general methods for the synthesis of 5-alkyl-3-aminopyrazoles are well-established. A common and versatile approach involves the condensation of a β-ketonitrile with hydrazine.

A plausible synthetic route to this compound would involve the reaction of 4-methyl-3-oxopentanenitrile with hydrazine hydrate.

Synthesis_Workflow reagent1 4-Methyl-3-oxopentanenitrile reaction Condensation/ Cyclization reagent1->reaction reagent2 Hydrazine Hydrate (N₂H₄·H₂O) reagent2->reaction product This compound reaction->product Ethanol, Reflux

Caption: Plausible synthetic route for this compound.

General Experimental Protocol for the Synthesis of 5-Alkyl-3-aminopyrazoles

The following is a general procedure adapted from the synthesis of similar aminopyrazoles and should be optimized for the specific synthesis of this compound.[3]

  • Reaction Setup: To a solution of the appropriate β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired 5-alkyl-3-aminopyrazole.

Spectroscopic and Analytical Characterization

No experimental spectroscopic data for this compound were found in the reviewed literature. However, the expected spectral characteristics can be predicted based on the known ranges for the functional groups present in the molecule. Online prediction tools may also provide estimated spectra.[4][5][6][7][8]

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR - -CH(CH₃)₂: Septet, ~2.8-3.2 ppm- -CH(CH₃)₂: Doublet, ~1.2-1.4 ppm- Pyrazole C4-H: Singlet, ~5.3-5.7 ppm- -NH₂: Broad singlet, variable chemical shift- Pyrazole N-H: Broad singlet, variable chemical shift
¹³C NMR - Pyrazole C5: ~150-160 ppm- Pyrazole C3: ~140-150 ppm- Pyrazole C4: ~90-100 ppm- -CH(CH₃)₂: ~25-35 ppm- -CH(CH₃)₂: ~20-25 ppm
IR Spectroscopy - N-H stretch (amine): Two bands, 3300-3500 cm⁻¹ (medium)- N-H bend (amine): 1590-1650 cm⁻¹ (medium)- C=N stretch (pyrazole): ~1550-1620 cm⁻¹ (medium)- C-N stretch: 1250-1350 cm⁻¹ (medium)- C-H stretch (sp³): 2850-3000 cm⁻¹ (strong)
Mass Spectrometry (EI) - Molecular Ion (M⁺): m/z = 125- Major Fragments: Loss of methyl (m/z = 110), loss of isopropyl (m/z = 82), and fragmentation of the pyrazole ring.

Biological Activity and Drug Development Potential

There is no specific information in the reviewed literature regarding the biological activity or signaling pathway involvement of this compound. However, the aminopyrazole scaffold is present in numerous biologically active compounds and approved drugs, suggesting that this compound could be a valuable starting point for drug discovery programs.[3]

A general workflow for assessing the biological activity of a novel compound like this compound is outlined below. This process typically begins with high-throughput screening to identify initial "hits," followed by a "hit-to-lead" phase to optimize the properties of these initial findings.[9][10][11][12]

Biological_Screening_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Compound This compound HTS High-Throughput Screening (Biochemical or Phenotypic Assays) Compound->HTS Hit_Confirmation Hit Confirmation (Dose-Response & Orthogonal Assays) HTS->Hit_Confirmation SAR Structure-Activity Relationship (SAR) - Analog Synthesis - Potency & Selectivity Assays Hit_Confirmation->SAR ADMET In Vitro ADMET Profiling - Solubility - Permeability - Metabolic Stability - Cytotoxicity SAR->ADMET Lead_Series Lead Series Identification ADMET->Lead_Series Preclinical_Dev Preclinical_Dev Lead_Series->Preclinical_Dev Preclinical Development

Caption: A general workflow for hit identification and lead optimization in drug discovery.

This workflow illustrates the progression from an initial compound through various stages of testing and optimization to identify a potential drug candidate for further development.[9][11][12][13]

References

Spectroscopic Profile of 5-isopropyl-1H-pyrazol-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-isopropyl-1H-pyrazol-3-amine. These predictions are derived from the analysis of structurally related pyrazole derivatives and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~1.2Doublet6H-CH(CH ₃)₂
~3.0Septet1H-CH (CH₃)₂
~5.4Singlet1HC4-H The chemical shift of the pyrazole ring proton can vary depending on the solvent.
~4.5 - 5.5Broad Singlet2H-NHThis signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O.
~9.0 - 11.0Broad Singlet1HNH This signal is characteristic of the pyrazole ring NH and is typically broad. It will also exchange with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)AssignmentNotes
~22-CH(C H₃)₂
~28-C H(CH₃)₂
~95C 4
~150C 5The carbon bearing the isopropyl group.
~155C 3The carbon bearing the amine group.
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-Strong, BroadN-H stretching (NH₂ and ring NH)
2960 - 2870MediumC-H stretching (isopropyl)
~1640MediumN-H bending (scissoring)
~1580MediumC=N stretching (pyrazole ring)
~1470MediumC-H bending (isopropyl)
~1100MediumC-N stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
125[M]⁺ (Molecular Ion)
110[M-CH₃]⁺
83[M-C₃H₆]⁺

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation : For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal. For transmission IR, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, such as one utilizing electron ionization (EI) or electrospray ionization (ESI).

  • Sample Introduction : The sample can be introduced directly via a solids probe or, if coupled to a gas or liquid chromatograph, as an eluent from the column.

  • Ionization : For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the ion source.

  • Data Acquisition : The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation and Verification data_analysis->structure_elucidation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Technical Guide: 5-Isopropyl-1H-pyrazol-3-amine (CAS Number: 1347814-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-1H-pyrazol-3-amine, identified by CAS number 1347814-85-0, is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known properties and synthesis of this compound and its hydrochloride salt, intended to support research and development activities. While this guide compiles available data, it is important to note that detailed experimental protocols for its synthesis and specific biological activity data are not extensively reported in publicly accessible literature.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented in Table 1. This data is essential for understanding the compound's characteristics for handling, formulation, and experimental design.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound3-Amino-5-isopropyl-1H-pyrazole hydrochlorideReference(s)
CAS Number 1347814-85-01347814-85-0 (for the hydrochloride salt)[1][2][3][4]
Molecular Formula C₆H₁₁N₃C₆H₁₂ClN₃[5][6]
Molecular Weight 125.17 g/mol 161.63 g/mol [5]
Appearance Not specified in available literatureNot specified in available literature
Melting Point Not specified in available literatureNot specified in available literature
Boiling Point Not specified in available literatureNot specified in available literature
Solubility Not specified in available literatureNot specified in available literature

Synthesis

The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry. A general and widely cited method for the synthesis of related compounds involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.

A plausible synthetic approach, based on general methods for 5-aminopyrazole synthesis, would involve the reaction of isobutyrylacetonitrile (3-cyano-4-methyl-2-pentanone) with hydrazine hydrate. The reaction likely proceeds through a condensation-cyclization mechanism.

Hypothetical Synthesis Workflow:

G reagent1 Isobutyrylacetonitrile reaction Condensation/ Cyclization reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction product This compound reaction->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Purified this compound purification->final_product

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (General Method):

While a specific protocol for this compound is not available, a general procedure for the synthesis of 5-substituted-3-aminopyrazoles from β-ketonitriles is as follows. Researchers should optimize this general procedure for the specific synthesis of this compound.

  • Reaction Setup: To a solution of the β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol) is added hydrazine hydrate (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

The pyrazole nucleus is a common scaffold in many compounds with diverse biological activities. Derivatives of 5-aminopyrazole, in particular, have been investigated for a range of therapeutic applications.

While there is no specific publicly available information on the biological targets, mechanism of action, or signaling pathways for this compound, the broader class of pyrazole-containing molecules has been shown to exhibit activities such as:

  • Kinase Inhibition: Many pyrazole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes. Their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

  • Antimicrobial Activity: Some pyrazole compounds have demonstrated antibacterial and antifungal properties.

  • Anti-inflammatory Effects: The pyrazole moiety is present in some nonsteroidal anti-inflammatory drugs (NSAIDs).

Given the structural similarities to other biologically active pyrazoles, it is plausible that this compound could be a candidate for screening in various biological assays, particularly those related to kinase inhibition.

Potential Kinase Signaling Pathway Involvement:

The diagram below illustrates a generalized kinase signaling pathway that is often targeted by small molecule inhibitors. While the specific involvement of this compound is unknown, this provides a conceptual framework for potential areas of investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor

Caption: A generalized receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development, given the established biological importance of the pyrazole scaffold. This guide has summarized the available physicochemical properties and provided a likely synthetic route based on established chemical principles. However, the lack of detailed, publicly available experimental protocols for its synthesis and the absence of specific biological activity data highlight a clear opportunity for further research. Scientists and drug development professionals are encouraged to use this information as a foundation for their own investigations into the synthesis and biological characterization of this compound.

References

The Emerging Role of 5-isopropyl-1H-pyrazol-3-amine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Among the diverse range of pyrazole derivatives, 5-isopropyl-1H-pyrazol-3-amine stands out as a crucial building block for the development of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic potential of this compound and its derivatives, with a focus on their role in targeting key signaling pathways in oncology.

Core Structure and Synthetic Approaches

The this compound core, with its distinct substitution pattern, offers a versatile platform for the design of targeted therapeutics. The isopropyl group at the 5-position can provide beneficial steric interactions within protein binding pockets, while the amino group at the 3-position serves as a key handle for further functionalization.

General Synthesis Strategy

The most common and efficient method for the synthesis of 3-aminopyrazoles involves the cyclization of a β-ketonitrile with hydrazine.[2][3] For this compound, the key starting material is 4-methyl-3-oxopentanenitrile. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of this compound start Acetonitrile & Isobutyryl chloride step1 Claisen Condensation start->step1 Base (e.g., NaH, KOMe) intermediate 4-methyl-3-oxopentanenitrile step1->intermediate step2 Cyclization with Hydrazine intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous pyrazole syntheses.[4][5][6]

Step 1: Synthesis of 4-methyl-3-oxopentanenitrile

  • To a stirred suspension of a suitable base (e.g., potassium methoxide, 1.2 equivalents) in an anhydrous solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add isobutyryl chloride (1.0 equivalent) dropwise at a temperature of 70-90 °C.[6]

  • After the addition is complete, maintain the reaction mixture at reflux for 3-4 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-5 °C and carefully quench with a dilute acid (e.g., 2M HCl) to neutralize the base, adjusting the pH to 5-6.[6]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-3-oxopentanenitrile.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 4-methyl-3-oxopentanenitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol).[4]

  • Add hydrazine hydrate (1.0-1.2 equivalents) to the solution.[4]

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

While the biological activity of the core this compound molecule is not extensively documented in publicly available literature, its true value in medicinal chemistry lies in its use as a scaffold for the development of highly potent and selective kinase inhibitors. By modifying the 3-amino group and the pyrazole nitrogen, researchers have developed derivatives targeting key kinases involved in cancer progression.

Targeting the RET Kinase

The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in several types of cancer, including thyroid and non-small cell lung cancer.[7] Activating mutations or fusions in the RET gene lead to constitutive kinase activity and uncontrolled cell proliferation.[7]

A notable derivative of this compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide , has been identified as a specific and potent inhibitor of RET kinase.

CompoundTargetIC50 (nM)Cell-based Activity
Derivative 1 Wild-type RET44Suppresses growth of Ba/F3 cells with wild-type RET.
(5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide)RET (V804M gatekeeper mutant)252Suppresses growth of Ba/F3 cells with V804M mutant RET.

Data extracted from a study on a specific RET kinase inhibitor derivative.

This derivative demonstrates high metabolic stability and exclusivity for RET in a global kinase profiling assay against 369 kinases.

The canonical RET signaling pathway is activated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, leading to RET dimerization and autophosphorylation. This initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[8][9] RET inhibitors, such as the this compound derivative, act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

RET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK phosphorylates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT phosphorylates GFRa GFRα Co-receptor GFRa->RET activates GDNF GDNF Ligand GDNF->GFRa binds Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Inhibitor Pyrazole Derivative (RET Inhibitor) Inhibitor->RET inhibits

Caption: RET signaling pathway and the mechanism of inhibition by pyrazole derivatives.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[10] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[10] Derivatives of this compound have also shown promise as CDK inhibitors.

CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins to drive the cell cycle through its different phases (G1, S, G2, M).[11] For example, the Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and progression from the G1 to the S phase.[11] CDK inhibitors function by blocking the ATP-binding site of CDKs, thereby preventing the phosphorylation of their substrates and inducing cell cycle arrest.

CDK_Pathway cluster_cell_cycle Cell Cycle Control CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb E2F Free E2F Rb_E2F->E2F releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes Inhibitor Pyrazole Derivative (CDK Inhibitor) Inhibitor->CyclinD_CDK46 inhibits

Caption: CDK-mediated cell cycle progression and its inhibition.

Pharmacokinetics and Drug-like Properties

While specific pharmacokinetic data for this compound is not available, studies on its derivatives provide insights into the potential of this scaffold. For instance, aminopyrazole-based FGFR inhibitors have been optimized to improve their drug metabolism and pharmacokinetic (DMPK) properties, demonstrating that the core structure is amenable to modifications that enhance bioavailability and in vivo efficacy.[12] In silico predictions for various aminopyrazole derivatives have also suggested favorable pharmacokinetic profiles.[13]

Future Directions

The this compound core represents a promising starting point for the development of novel kinase inhibitors. Future research in this area will likely focus on:

  • Synthesis of diverse libraries: Utilizing the 3-amino group as a point of diversification to generate a wide range of derivatives.

  • Structure-based drug design: Employing X-ray crystallography and computational modeling to design inhibitors with improved potency and selectivity for specific kinases.

  • Exploration of new targets: Screening of derivative libraries against a broader panel of kinases to identify novel therapeutic opportunities.

  • Optimization of pharmacokinetic properties: Fine-tuning the physicochemical properties of lead compounds to enhance their drug-like characteristics.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] Among them, 3-amino-pyrazoles (3APs) serve as particularly valuable building blocks and pharmacophores.[1] Their structural features, including multiple points for functionalization and hydrogen bonding capabilities, make them advantageous frameworks for designing ligands for various biological targets such as kinases (e.g., p38MAPK), cyclooxygenases (COX), and other enzymes.[1] The established therapeutic relevance of pyrazole-containing drugs like Celecoxib, Sildenafil (Viagra), and the recently approved Pirtobrutinib underscores the continued interest in developing novel and efficient synthetic routes to this heterocyclic core.[1][2]

This technical guide provides a detailed overview of the core synthetic strategies for obtaining 3-amino-pyrazole derivatives, complete with experimental protocols, quantitative data comparison, and workflow visualizations to aid researchers in this field.

Core Synthetic Strategies

The synthesis of 3-amino-pyrazoles is primarily achieved through cyclocondensation reactions involving a three-carbon dielectrophilic component and a hydrazine derivative. The most prevalent and robust methods involve the use of β-ketonitriles and α,β-unsaturated nitriles as the key precursors.

G

Fig. 1: Overview of major synthetic pathways to 3-aminopyrazole derivatives.

Method 1: Condensation of β-Ketonitriles with Hydrazines

This is one of the most classical and widely used methods for synthesizing 3-amino-pyrazoles (which may exist as the 5-amino tautomer).[3] The reaction proceeds via a cyclocondensation mechanism.

Mechanism Overview: The reaction is initiated by a nucleophilic attack of the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[3] This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after dehydration.[3]

G Start β-Ketonitrile + Hydrazine Step1 Nucleophilic attack on carbonyl group Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (Attack on Nitrile) Intermediate->Step2 Step3 Dehydration/ Aromatization Step2->Step3 End 3-Aminopyrazole Product Step3->End

Fig. 2: Reaction workflow for synthesis from β-ketonitriles.
Detailed Experimental Protocol

Example: Synthesis of 3-phenyl-1H-pyrazol-5-amine [4][5]

  • Reagents:

    • 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol)

    • Hydrazine (11.6 mg, 0.36 mmol)

    • Acetic acid (0.024 mL, 0.37 mmol)

    • Anhydrous ethanol (3 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Ethyl ether

  • Procedure:

    • A solution of 3-oxo-3-phenylpropanenitrile (0.34 mmol), hydrazine (0.36 mmol), and acetic acid (0.37 mmol) in 3 mL of anhydrous ethanol is heated at 60°C for 24 hours.[4]

    • The reaction mixture is cooled to ambient temperature.

    • The solvent is removed in vacuo.

    • The resulting residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.[4]

    • The organic layer is dried over MgSO₄, filtered, and the solvent is evaporated.

    • The solid residue is washed with ethyl ether and dried in vacuo to yield the final product.[4]

Quantitative Data
Entryβ-KetonitrileHydrazine SourceConditionsTime (h)Yield (%)Reference
13-oxo-3-phenylpropanenitrileHydrazineEthanol, Acetic Acid, 60°C2482[4][5]

Method 2: Condensation of α,β-Unsaturated Nitriles with Hydrazines

The second major route to 3-amino-pyrazoles involves the reaction of hydrazines with α,β-unsaturated nitriles, particularly those bearing a leaving group at the α or β position.[3] This approach provides a versatile entry to various substituted 3-amino-pyrazoles.

Mechanism Overview: The reaction typically starts with a Michael addition of the hydrazine to the α,β-unsaturated system. Subsequent cyclization with the elimination of a leaving group (e.g., a halide or an alkoxy group) leads to the formation of the aromatic pyrazole ring. The regioselectivity can often be controlled by the reaction conditions.[3]

G Start α,β-Unsaturated Nitrile (with leaving group) + Hydrazine Step1 Michael Addition Start->Step1 Intermediate Adduct Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Step3 Elimination of Leaving Group Step2->Step3 End 3-Aminopyrazole Product Step3->End

Fig. 3: Reaction workflow for synthesis from α,β-unsaturated nitriles.
Detailed Experimental Protocol

Example: Synthesis of 3(5)-Aminopyrazole from 2,3-Dichloropropionitrile [6]

  • Reagents:

    • 2,3-Dichloropropionitrile (123 g, 1 mole)

    • Hydrazine hydrate (55 g, 1.1 moles)

    • Potassium carbonate (K₂CO₃) (285 g, 2.06 moles)

    • Water (400 mL)

    • Ethyl acetate

  • Procedure:

    • A solution of K₂CO₃ (2.06 moles) in 400 mL of water is prepared in a suitable reactor.

    • Hydrazine hydrate (1.1 moles) is added to the aqueous K₂CO₃ solution.

    • The mixture is stirred vigorously while 2,3-dichloropropionitrile (1 mole) is added dropwise, maintaining the temperature between 10°C and 20°C. The solution turns yellow and cloudy, and potassium chloride crystals precipitate.[6]

    • Stirring is continued for one hour at ambient temperature, followed by 90 minutes at 40°C to 50°C.

    • The reaction mixture is allowed to stand overnight.

    • The mixture is then extracted continuously for 24 hours with ethyl acetate.

    • The solvent is distilled off from the organic extract to yield the crude product as an oil.

    • The crude oil is purified by high-vacuum distillation to obtain 3(5)-aminopyrazole.[6]

Quantitative Data
EntryUnsaturated Nitrile PrecursorHydrazine SourceConditionsYield (%)Reference
12,3-DichloropropionitrileHydrazine hydrateK₂CO₃, H₂O, 10-50°C70[6]
22-ChloroacrylonitrileHydrazine hydrateK₂CO₃, H₂O, 5-10°C75 (crude)[6]

Other Synthetic Routes

While the two methods detailed above are the most common, other strategies offer alternative pathways to the 3-amino-pyrazole core.

  • From Isoxazoles: 3-Amino-pyrazoles can be synthesized from isoxazoles through a ring-opening/ring-closing sequence. Treating isoxazoles with hydrazine in DMSO at 90°C can afford 3-amino-pyrazoles in good yields (74-92%).[3] This transformation proceeds via a β-ketonitrile intermediate.[3]

  • Multi-Component Reactions (MCRs): MCRs provide an efficient means to construct complex pyrazole derivatives in a single pot. For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can yield 5-aminopyrazoles, where the hydrazine can act as both a Brønsted base for an initial Knoevenagel condensation and as the nucleophile for the subsequent cyclization.[7][8]

Conclusion

The synthesis of 3-amino-pyrazole derivatives is well-established, with the cyclocondensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles representing the most robust and versatile strategies. These methods are characterized by high yields, operational simplicity, and the use of readily available starting materials. The choice of synthetic route can be tailored based on the desired substitution pattern and the availability of precursors. The continued development of novel methodologies, including multi-component reactions, further expands the toolkit available to medicinal chemists for accessing this privileged scaffold.

References

A Technical Guide to the Physical and Chemical Properties of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] Their unique structural features and versatile chemical properties make them privileged scaffolds in medicinal chemistry, materials science, and agrochemicals.[3][4][5] Substituted pyrazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[6][7][8] This guide provides an in-depth overview of the core physical and chemical properties of substituted pyrazoles, methods for their characterization, and relevant experimental protocols.

Physical Properties of Substituted Pyrazoles

The physical properties of pyrazole derivatives are significantly influenced by the nature and position of their substituents. Properties such as melting point, boiling point, and solubility are affected by factors like molecular weight, polarity, and the potential for intermolecular interactions such as hydrogen bonding. The acidity and basicity, represented by the pKa value, are modulated by the electronic effects of the substituents on the pyrazole ring.[2][9]

CompoundSubstituentsMelting Point (°C)Boiling Point (°C)pKaSolubility (g/L in water)
Pyrazole-681872.48 (conjugate acid)19.4
3,5-Dimethylpyrazole3,5-di-CH₃106-108218--
1-Phenyl-3-methyl-5-aminopyrazole1-Ph, 3-CH₃, 5-NH₂115-117---
4-Nitro-1-phenylpyrazole4-NO₂, 1-Ph138-140---
5-Pyrazolone=O at C5270143-144 @ 0.3 Torr--

Note: Data is compiled from multiple sources and may vary depending on experimental conditions.[10][11][12]

Chemical Properties and Reactivity

The pyrazole ring is an aromatic system with 6 π-electrons.[13] This aromaticity confers significant stability to the ring. The two nitrogen atoms within the ring impart distinct chemical characteristics. One nitrogen atom is of the "pyrrole-type" (proton donor), and the other is of the "pyridine-type" (proton acceptor).[4][14] This makes N-unsubstituted pyrazoles amphoteric, meaning they can act as both weak acids and weak bases.[2][9]

Tautomerism: N-unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms.[1][2][9] This is a crucial aspect of their reactivity and structure.

Reactivity:

  • Electrophilic Substitution: The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electron-donating effect of the N1 nitrogen and the electron-withdrawing effect of the N2 nitrogen, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles.[13]

  • Acidity and Basicity: The pyrrole-like NH group is weakly acidic and can be deprotonated by a strong base.[2] The pyridine-like nitrogen is basic and can be protonated by strong acids.[9] The pKa is influenced by substituents; electron-donating groups tend to increase the acidity of the NH group.[9]

  • N-Substitution: The N1 position is readily substituted, often through reactions with alkyl halides or other electrophiles after deprotonation.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and characterization of substituted pyrazoles.

¹H NMR Spectroscopy

The chemical shifts of protons on the pyrazole ring are dependent on the substituents and the solvent used.[10]

Compound/SubstituentH-3 (ppm)H-4 (ppm)H-5 (ppm)Other Protons (ppm)
Pyrazole7.616.317.6112.64 (NH)
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)

Data obtained in CDCl₃ unless otherwise specified.[10][13]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are sensitive to the electronic effects of substituents.[15]

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)
Pyrazole134.3105.2135.3
3,5-Dimethylpyrazole147.9105.5147.9
1-Phenyl-3-methyl-5-aminopyrazole150.189.2157.6
4-Nitro-1-phenylpyrazole140.2130.8149.5

Data obtained in CDCl₃ or DMSO-d₆.[9][10][13]

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying key functional groups.

Functional GroupAbsorption Range (cm⁻¹)Description
N-H stretch3100 - 3500Broad band, indicative of hydrogen bonding (for N-unsubstituted pyrazoles).[10]
C=C and C=N stretch1400 - 1600Aromatic ring vibrations.
C=O stretch1700 - 1750Strong absorption (e.g., in pyrazolones or carboxylates).[10]
N-O stretch (nitro group)1500 - 1560 and 1300 - 1360Asymmetric and symmetric stretching.[10]

Experimental Protocols

Synthesis of Substituted Pyrazoles via Cyclocondensation

One of the most common methods for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[4][16]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole.

Materials:

  • A 1,3-diketone (e.g., acetylacetone)

  • A substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst)

Procedure:

  • Dissolve the 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified substituted pyrazole.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure of the synthesized pyrazole derivative.[10]

Instrumentation: 300 or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified pyrazole compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[10]

  • ¹³C NMR: Acquire the carbon spectrum. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.[10]

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the solvent peak or TMS.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Analyze the chemical shifts, coupling patterns, and integration to elucidate the final structure.

Biological Activity and Drug Development Workflow

Substituted pyrazoles are known for a vast array of pharmacological activities and are components of several marketed drugs.[1][4][17] The development of new pyrazole-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Precursors (e.g., 1,3-Dicarbonyls, Hydrazines) synthesis Chemical Synthesis (e.g., Cyclocondensation) start->synthesis purification Purification (Crystallization, Chromatography) synthesis->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization Purity & Structure Confirmation screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design & Synthesis preclinical Preclinical Studies lead_opt->preclinical

References

An In-depth Technical Guide to the Solubility and Stability of 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the novel heterocyclic compound, 5-isopropyl-1H-pyrazol-3-amine. Given the increasing interest in pyrazole derivatives in medicinal chemistry and drug discovery, a thorough understanding of the physicochemical properties of this compound is crucial for its potential development and application.[1] This document outlines predicted solubility characteristics, detailed experimental protocols for solubility and stability assessment, and visual representations of key experimental workflows and a relevant biological signaling pathway.

Core Compound Properties

This compound is a substituted pyrazole, a class of compounds known for a wide range of biological activities.[2][3][4][5] The fundamental properties of this compound are summarized in Table 1.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
CAS Number 1347814-85-0
Predicted Physical Form Solid or semi-solid

Solubility Profile

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale
WaterSparingly soluble to insolubleThe presence of the amine group may allow for some hydrogen bonding with water, but the isopropyl group and the pyrazole ring contribute to its lipophilicity.
Dimethyl Sulfoxide (DMSO)SolubleA common aprotic polar solvent for dissolving a wide range of organic compounds.
Methanol / EthanolSolublePolar protic solvents that can engage in hydrogen bonding with the amine group.
Dichloromethane (DCM)SolubleA common non-polar solvent for organic compounds.

Stability Assessment

Understanding the stability of a compound under various conditions is essential for determining its shelf-life, storage requirements, and potential degradation pathways. Forced degradation studies are a standard method to evaluate the intrinsic stability of a drug substance.[6][7][8] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

ConditionReagents and ParametersPurpose
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CTo assess stability in acidic environments, such as the stomach.[6]
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CTo evaluate stability in alkaline conditions.[6]
Oxidative Degradation 3% to 30% H₂O₂, room temperatureTo determine susceptibility to oxidation.[6][7]
Thermal Degradation Dry heat (e.g., 80°C)To assess stability at elevated temperatures.[6]
Photostability Exposure to a combination of visible and UV lightTo evaluate degradation upon light exposure.[6]

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9]

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, methanol, dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

  • Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the sample to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated HPLC method.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines the general procedure for conducting a forced degradation study.

Materials:

  • This compound

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • Stability chambers (for thermal and photostability testing)

  • HPLC system with a suitable detector

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.

  • For each stress condition (acidic, basic, oxidative), mix the stock solution with the respective stress reagent.

  • For thermal stability, place a solid sample of the compound in a stability chamber at the desired temperature.

  • For photostability, expose a solid or solution sample to the specified light conditions.

  • At predetermined time points, withdraw samples from each condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

Visualizing Experimental Workflows and Biological Context

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical flow of experiments for characterizing the solubility and stability of a novel compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start: Compound Synthesis sol_protocol Shake-Flask Protocol sol_start->sol_protocol Excess Compound sol_hplc HPLC Analysis sol_protocol->sol_hplc Saturated Solution sol_data Solubility Data (mg/mL) sol_hplc->sol_data Quantification stab_start Start: Compound Synthesis stab_forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_forced stab_hplc Stability-Indicating HPLC stab_forced->stab_hplc Stressed Samples stab_data Degradation Profile stab_hplc->stab_data Quantification of Parent & Degradants G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor This compound (Potential Inhibitor) Inhibitor->RAF

References

literature review of 5-aminopyrazole compounds in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Aminopyrazole Compounds in Drug Discovery

Introduction

The 5-aminopyrazole scaffold is a privileged five-membered heterocyclic structure containing two adjacent nitrogen atoms. It serves as a crucial building block in medicinal chemistry due to its synthetic versatility and its ability to form a wide array of derivatives and fused heterocyclic systems.[1][2][3] Compounds incorporating this moiety exhibit a broad spectrum of biological activities, making them highly valuable in modern drug discovery.[3][4] The diverse pharmacological applications of 5-aminopyrazole derivatives include roles as anticancer, anti-inflammatory, antimicrobial, antioxidant, and potent enzyme inhibitory agents.[1][5] Notably, their success as kinase inhibitors has led to the development of clinical candidates and approved drugs, underscoring the therapeutic potential of this chemical class.[6][7]

This technical guide provides a comprehensive literature review of 5-aminopyrazole compounds, focusing on their synthesis, pharmacological activities, and applications in drug discovery. It is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows.

Synthetic Strategies for 5-Aminopyrazole Derivatives

The synthesis of the 5-aminopyrazole core can be achieved through several reliable and efficient routes, often involving cyclocondensation reactions. The polyfunctional nature of the scaffold, with multiple nucleophilic sites, allows for extensive derivatization to construct diverse chemical libraries.[8]

Key Synthetic Routes
  • From β-Ketonitriles and Hydrazines: This is a classical and widely utilized method where a β-ketonitrile reacts with hydrazine or a substituted hydrazine. The reaction typically proceeds via condensation followed by cyclization to yield the 5-aminopyrazole ring.[9][10]

  • From Malononitrile Derivatives: Dimerization or reaction of malononitrile with various electrophiles can generate precursors that readily cyclize with hydrazines to form 4-substituted 5-aminopyrazoles.[3][9] Specifically, alkylidenemalononitriles are common starting materials.[9]

  • From Ketene N,S-Acetals: The reaction of ketene N,S-acetals with hydrazine hydrate provides an effective route to 5-aminopyrazole derivatives, often proceeding via the loss of a methylthio group followed by cyclization.[3][10]

  • Multi-Component Reactions (MCRs): MCRs offer a highly efficient strategy for generating molecular diversity. A common example involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative, often catalyzed by an agent like Ag/ZnO nanoparticles, to produce 1,3,4-trisubstituted 5-aminopyrazoles.[3][11]

Below is a diagram illustrating generalized synthetic pathways.

G cluster_start Starting Materials Ketonitrile β-Ketonitriles Hydrazine Hydrazine (R-NHNH2) Ketonitrile->Hydrazine Malononitrile Alkylidene- malononitriles Malononitrile->Hydrazine Ketene Ketene N,S-Acetals Ketene->Hydrazine MCR Aldehyde + Malononitrile MCR->Hydrazine Core 5-Aminopyrazole Core Hydrazine->Core Cyclocondensation

General synthetic routes to the 5-aminopyrazole core.

Pharmacological Activities and Therapeutic Applications

5-Aminopyrazole derivatives have been extensively explored for a multitude of therapeutic applications, with particularly significant advances in oncology and inflammatory diseases.

Anticancer Activity

A vast number of 5-aminopyrazole derivatives have demonstrated potent antiproliferative and cytotoxic effects against various human cancer cell lines.[1][12] Their mechanisms of action are often tied to the inhibition of key enzymes involved in cell growth and proliferation, such as kinases.[6] For instance, certain imidazo[1,2-b]pyrazole derivatives have shown more potent activity against MCF-7 breast cancer cells than the standard drug doxorubicin.[1] Similarly, specific pyrazolo[3,4-b]pyridine derivatives have exhibited significant cytotoxicity against HeLa, MCF-7, and HCT-116 cancer cells.[1]

Compound/Derivative ClassTarget Cell Line(s)IC50 (µM)Reference
Aryl azo imidazo[1,2-b]pyrazole (26a)MCF-76.1 ± 0.4[1]
Aryl azo imidazo[1,2-b]pyrazole (26b)MCF-78.0 ± 0.5[1]
Aryl azo imidazo[1,2-b]pyrazole (26c)MCF-77.4 ± 0.3[1]
Pyrazolo[3,4-b]pyridine (43a)HeLa2.59[1]
Pyrazolo[3,4-b]pyridine (45h)MCF-74.66[1]
Pyrazolo[3,4-b]pyridine (45h)HCT-1161.98[1]
Spiro pyrazolo[3,4-b]pyridine (47a)HepG24.2[1]
Spiro pyrazolo[3,4-b]pyridine (47d)HeLa5.9[1]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide (17)BGC8230.71[12]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide (18)HepG-20.71[12]
Kinase Inhibition

The 5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors. The amino group and adjacent pyrazole nitrogens can form critical hydrogen bond interactions within the ATP-binding pocket of kinases, making it an effective hinge-binding motif.[13]

  • p38 MAP Kinase: 5-Aminopyrazole derivatives have been developed as potent and selective inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response pathway that regulates the production of cytokines like TNF-α.[2][14] These inhibitors are promising candidates for treating inflammatory disorders.[2]

  • Cyclin-Dependent Kinases (CDKs): Several aminopyrazole-based compounds are potent CDK inhibitors.[13] AT7519, which is built on this core, inhibits multiple CDKs and is in clinical trials for cancer therapy.[4][13] Systematic exploration has led to analogs with low nanomolar potency and excellent selectivity for CDK2 and CDK5.[13]

  • Bruton's Tyrosine Kinase (BTK): The recently approved drug Pirtobrutinib is a 5-aminopyrazole derivative and a reversible BTK inhibitor used for treating mantle cell lymphoma, highlighting the clinical success of this scaffold.[6]

  • Fibroblast Growth Factor Receptors (FGFR): Covalent inhibitors based on the 3-aminopyrazole scaffold have been designed to target a P-loop cysteine, showing excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[15]

Compound/DerivativeTarget KinaseIC50Reference
Compound 2jp38α MAP KinaseN/A (Potent)[14]
5APs (20a)NIK8.4 nM[4]
5APs (20b)NIK2.9 nM[4]
5APs (20c)NIK3.3 nM[4]
AT7519 (23)CDK1, 2, 4, 6, 910 - 210 nM[16]
Analog 24CDK2Low nM[13]
Analog 24CDK5Low nM[13]
Compound 6FGFR2 WT (Cell)< 1 nM[15]
Compound 6FGFR2 V564F (Cell)< 1 nM[15]

The diagram below illustrates the p38 MAPK signaling pathway and the point of intervention for 5-aminopyrazole inhibitors.

G Stress Cellular Stress / LPS MKK MKK3 / MKK6 Stress->MKK Activates p38 p38α MAPK MKK->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNF TNF-α / IL-1β (Inflammatory Cytokines) MK2->TNF Leads to production Inhibitor 5-Aminopyrazole Inhibitors Inhibitor->p38 Inhibits

Inhibition of the p38 MAPK pathway by 5-aminopyrazole compounds.
Antiviral, Neuroprotective, and Other Activities

  • Antiviral Activity: The pyrazole scaffold is present in compounds with documented antiviral activity.[2][17] Fused pyrazole systems have been investigated for activity against various viruses, including avian paramyxovirus and laryngotracheitis virus.[18][19]

  • Neurodegenerative Diseases: Pyrazole derivatives are being explored for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[20] Their mechanism often involves the inhibition of key enzymes such as acetylcholinesterase or targeting pathways related to oxidative stress.[20][21]

  • Antioxidant Activity: Many 5-aminopyrazole derivatives exhibit significant antioxidant properties.[1] For example, certain imidazo[1,2-b]pyrazole derivatives showed antioxidant activity with inhibition percentages up to 75.3% in relevant assays.[1]

  • Antibacterial and Antifungal Activity: The scaffold has a long history of application in developing antibacterial and antifungal agents.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 5-aminopyrazole compounds.

Protocol 1: General Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives (MCR)

This protocol is adapted from multi-component reaction strategies for synthesizing 5-aminopyrazole derivatives.[3]

  • Materials: Substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), ethanol (10 mL), and a catalytic amount of a suitable catalyst (e.g., Ag/ZnO NPs or a few drops of piperidine).

  • Reaction Setup: To a 50 mL round-bottom flask, add the substituted benzaldehyde, malononitrile, phenylhydrazine, and ethanol.

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or under reflux (e.g., 80 °C) for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against p38α kinase.[14]

  • Materials: Recombinant human unphosphorylated p38α enzyme, biotinylated ATF2 substrate peptide, ATP, assay buffer (e.g., HEPES, MgCl₂, DTT), test compounds (dissolved in DMSO), and a detection system (e.g., HTRF or AlphaScreen).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute them in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%).

  • Assay Procedure:

    • In a 384-well assay plate, add the p38α enzyme and the test compound solution.

    • Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the biotinylated ATF2 substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30 °C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (e.g., europium-labeled anti-phospho-ATF2 antibody and streptavidin-XL665 for HTRF).

    • Incubate for 60 minutes at room temperature to allow the detection complex to form.

  • Data Analysis: Read the plate using a suitable plate reader. Calculate the percent inhibition for each compound concentration relative to control wells (with DMSO) and no-enzyme wells. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Protocol 3: Cell Viability (MTT) Assay for Anticancer Activity

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[6]

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 or HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37 °C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole test compounds for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

The workflow for screening potential kinase inhibitors is summarized in the diagram below.

G cluster_flow Kinase Inhibitor Discovery Workflow start Compound Synthesis (5-Aminopyrazole Library) screen1 Primary Screen: In Vitro Kinase Assay (IC50) start->screen1 hit Hit Compound screen1->hit screen2 Secondary Screen: Cell-Based Assay (e.g., MTT) lead Lead Optimization (SAR) screen2->lead screen3 Selectivity Profiling (Kinase Panel) screen3->lead hit->screen2 hit->screen3 invivo In Vivo Efficacy Studies (e.g., Xenograft Model) lead->invivo candidate Drug Candidate invivo->candidate

Experimental workflow for 5-aminopyrazole kinase inhibitor discovery.

Conclusion and Future Perspectives

5-Aminopyrazole and its derivatives represent a highly versatile and pharmacologically significant class of compounds in drug discovery. Their straightforward synthesis and amenability to structural modification have allowed for the creation of vast libraries targeting a wide range of diseases. The scaffold's proven success as a kinase hinge-binder has cemented its importance in oncology and inflammation, culminating in clinically approved drugs like Pirtobrutinib.

Future research will likely focus on several key areas. The development of novel multi-component reactions will enable more efficient and diverse library synthesis. Further exploration of 5-aminopyrazoles as covalent inhibitors, beyond FGFR, could lead to more potent and selective agents for other target classes. Additionally, expanding the application of this scaffold to other therapeutic areas, such as neurodegenerative and infectious diseases, remains a promising avenue for investigation. The continued study of structure-activity relationships will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, ensuring that the 5-aminopyrazole core remains a valuable template in the pursuit of novel therapeutics.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-isopropyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of the key intermediate, 4-methyl-3-oxopentanenitrile, followed by its cyclocondensation with hydrazine hydrate. This application note includes detailed experimental procedures, a summary of quantitative data, and workflow visualizations to ensure reproducibility and ease of use for researchers.

Introduction

3-Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The 5-isopropyl substituted analog, this compound, serves as a crucial intermediate for the synthesis of various pharmacologically active compounds. The synthetic pathway detailed herein is a robust and efficient method for obtaining this target molecule. The primary synthetic strategy involves the reaction of a β-ketonitrile with hydrazine, a classic and effective method for the formation of 5-substituted-3-aminopyrazoles.

Experimental Protocols

This synthesis is divided into two main stages: the preparation of the 4-methyl-3-oxopentanenitrile precursor and its subsequent cyclization to the desired this compound.

Part 1: Synthesis of 4-methyl-3-oxopentanenitrile

This procedure is adapted from a patented method, which has been demonstrated to be high-yielding.

Reagents and Materials:

  • Acetonitrile

  • Potassium methoxide

  • Isobutyryl chloride

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Water

  • Four-neck round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

Procedure:

  • To a 25 mL four-neck flask, add acetonitrile (1.24 g, 30 mmol) and potassium methoxide (1.41 g, 20 mmol).

  • Stir the mixture using a magnetic stirrer and heat to 82°C.

  • Under reflux, slowly add isobutyryl chloride (1.07 g, 10 mmol) dropwise.

  • After the addition is complete, continue the reaction under reflux for 3 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to 2°C in an ice bath.

  • Adjust the pH of the solution to 5 by the dropwise addition of a 2M hydrochloric acid solution.

  • Allow the mixture to stand and separate into oil and aqueous phases.

  • Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases and the initial oil phase, wash twice with water, and then concentrate under reduced pressure to obtain 4-methyl-3-oxopentanenitrile as a light yellow oil.

Part 2: Synthesis of this compound

The following is a general procedure for the cyclization of β-ketonitriles with hydrazine, adapted for this specific synthesis.

Reagents and Materials:

  • 4-methyl-3-oxopentanenitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the crude 4-methyl-3-oxopentanenitrile (1.08 g, ~9.7 mmol) in ethanol (20 mL).

  • To this solution, add hydrazine hydrate (0.61 g, 10 mmol, 80% solution) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Quantitative Data for the Synthesis of 4-methyl-3-oxopentanenitrile

ParameterValueReference
Yield97.2%[1]
Purity (by GC)99.5%[1]
AppearanceLight yellow oily liquid[1]
Molecular FormulaC₆H₉NO[2]
Molecular Weight111.14 g/mol [2]

Table 2: Expected Quantitative Data for this compound

ParameterExpected Value
Yield70-85%
AppearanceOff-white to light yellow solid
Melting PointNot available
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
Expected ¹H NMR Data (CDCl₃, 400 MHz)
δ (ppm)Multiplicity
~5.4s
~3.8br s
~2.8septet
~1.2d
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
δ (ppm)Assignment
~160C5 (pyrazole ring)
~155C3 (pyrazole ring)
~85C4 (pyrazole ring)
~27CH (isopropyl)
~22CH₃ (isopropyl)
Expected Mass Spectrum (EI)
m/zAssignment
125[M]⁺
110[M-CH₃]⁺

Note: The data for this compound is predicted based on typical yields and spectroscopic data for structurally similar 3-aminopyrazoles, as specific experimental data for this compound was not found in the searched literature.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-methyl-3-oxopentanenitrile cluster_step2 Step 2: Synthesis of this compound acetonitrile Acetonitrile reaction1 Reaction in Flask (82°C, 3h) acetonitrile->reaction1 kmethoxide Potassium Methoxide kmethoxide->reaction1 isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->reaction1 dropwise workup1 Acidification (HCl) & Extraction (EtOAc) reaction1->workup1 product1 4-methyl-3-oxopentanenitrile workup1->product1 reaction2 Cyclization (Reflux, 4-6h) product1->reaction2 hydrazine Hydrazine Hydrate hydrazine->reaction2 ethanol Ethanol ethanol->reaction2 purification Solvent Removal & Purification reaction2->purification product2 This compound purification->product2

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Cyclization A Acetonitrile + Potassium Methoxide C 4-methyl-3-oxopentanenitrile A->C Reaction B Isobutyryl Chloride B->C E This compound C->E Cyclocondensation D Hydrazine Hydrate D->E

Caption: Logical relationship of the two-step synthesis protocol.

References

Application Notes and Protocols for 5-isopropyl-1H-pyrazol-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core of numerous clinically evaluated and approved drugs.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] This document provides detailed application notes and experimental protocols for the investigation of 5-isopropyl-1H-pyrazol-3-amine as a potential kinase inhibitor. While specific data for this exact compound is limited in the public domain, this guide leverages data from structurally related pyrazole derivatives to provide a framework for its evaluation.

Mechanism of Action

Pyrazole-based kinase inhibitors typically function as ATP-competitive inhibitors. The pyrazole ring, with its two adjacent nitrogen atoms, acts as a privileged scaffold by forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] Substitutions on the pyrazole core, such as the 5-isopropyl and 3-amino groups of the titular compound, are crucial for determining binding affinity, selectivity, and overall pharmacological properties.[2] The amino group can act as a hydrogen bond donor, while the isopropyl group can engage in hydrophobic interactions within the active site.

Data Presentation: Inhibitory Activity of Structurally Related Pyrazole Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of pyrazole derivatives that share structural similarities with this compound. This data can guide the selection of kinase targets and cell lines for initial screening.

Table 1: In Vitro Kinase Inhibitory Activity of Related Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference Compound Information
Compound 15l Wild-type RET445-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide[3]
Gatekeeper Mutant RET (V804M)2525-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide[3]
Compound 7a JNK36353-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative[4]
Compound 8a JNK3227(R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile[4]
Compound 4 CDK23820Pyrazole-based CDK2 inhibitor[5]
Compound 9 CDK2960Pyrazole-based CDK2 inhibitor[5]

Table 2: Cellular Activity of Related Pyrazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Cancer TypeReference Compound Information
Afuresertib HCT1160.95ColonPyrazole-based Akt inhibitor[1]
Compound 6 HCT1160.39ColonPyrazole-based Aurora A inhibitor[1]
MCF-70.46BreastPyrazole-based Aurora A inhibitor[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.[1][6]

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant Kinase of Interest (e.g., RET, JNK3, CDK2)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted compound, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme binding.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP (at a concentration close to its Km for the specific kinase) and the appropriate substrate to each well.[1]

  • Reaction Incubation: Incubate the reaction for 60 minutes at 30°C.[1]

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[1]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis Compound Serial Dilution of This compound Plate Add Compound/Controls to 384-well Plate Compound->Plate Kinase Kinase Solution Add_Kinase Add Kinase Solution Kinase->Add_Kinase Substrate_ATP Substrate + ATP Mix Add_Substrate Initiate Reaction with Substrate + ATP Substrate_ATP->Add_Substrate Plate->Add_Kinase Preincubation Pre-incubate (15-30 min) Add_Kinase->Preincubation Preincubation->Add_Substrate Incubation Incubate (60 min) Add_Substrate->Incubation Stop_Detect Stop Reaction & Add ADP-Glo Reagents Incubation->Stop_Detect Read_Plate Measure Luminescence Stop_Detect->Read_Plate Analysis Calculate % Inhibition Determine IC50 Read_Plate->Analysis

In Vitro Kinase Assay Workflow
Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • 96-well clear, flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle (DMSO) controls.[1]

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Seed Cells in 96-well Plate Adhere Allow Adherence (Overnight) Start->Adhere Treat Treat with Serial Dilutions of This compound Adhere->Treat Incubate Incubate (48-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4 hours) Add_MTT->Incubate_MTT Solubilize Remove Medium & Add DMSO Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze

Cell Viability (MTT) Assay Workflow
Protocol 3: Western Blotting for Target Engagement and Pathway Analysis

This protocol is used to determine if this compound inhibits the phosphorylation of a target kinase and its downstream substrates in a cellular context.[7]

Materials:

  • Cell line expressing the target kinase

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein for the target and downstream effectors)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.[7]

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature by boiling in SDS-PAGE sample buffer. Separate proteins by gel electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).[1]

Signaling Pathways and Logic Diagrams

The following diagrams illustrate a potential signaling pathway that could be targeted by a pyrazole-based kinase inhibitor and a general workflow for evaluating a novel inhibitor.

G cluster_pathway Example Kinase Signaling Pathway (e.g., RET) Ligand Growth Factor (e.g., GDNF) Receptor Receptor Tyrosine Kinase (e.g., RET) Ligand->Receptor PLCg PLCγ Receptor->PLCg RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Inhibitor This compound Inhibitor->Receptor DAG_IP3 DAG / IP3 PLCg->DAG_IP3 RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC PKC DAG_IP3->PKC MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival PKC->Proliferation ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation

Hypothetical Kinase Signaling Pathway

G cluster_workflow Inhibitor Evaluation Workflow Start In Vitro Kinase Screen (Biochemical IC50) Cell_Viability Cell-Based Proliferation Assay (Cellular IC50) Start->Cell_Viability Target_Engagement Target Engagement Assay (Western Blot for p-Kinase) Cell_Viability->Target_Engagement Downstream_Signaling Downstream Pathway Analysis (Western Blot for p-Substrates) Target_Engagement->Downstream_Signaling Selectivity Kinase Selectivity Profiling Downstream_Signaling->Selectivity In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Model) Selectivity->In_Vivo

General Kinase Inhibitor Evaluation Workflow

Conclusion

While this compound is a promising starting point for kinase inhibitor discovery based on the established activity of the pyrazole scaffold, its specific activity and selectivity profile require experimental validation. The protocols and data provided in these application notes offer a comprehensive framework for researchers to initiate the investigation of this compound and its derivatives as potential therapeutic agents. A systematic approach, beginning with in vitro screening and progressing to cell-based and in vivo models, will be crucial for elucidating its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for the Biological Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] Their versatile scaffold allows for diverse chemical modifications, leading to the development of compounds with anticancer, anti-inflammatory, antimicrobial, and other therapeutic properties.[2][3] This document provides a detailed guide to the experimental setup for the biological screening of novel pyrazole compounds, including protocols for key assays and data presentation standards.

I. Data Presentation: Quantitative Analysis of Pyrazole Compound Activity

A critical step in the drug discovery pipeline is the quantitative assessment of a compound's biological activity. The following tables summarize the in vitro efficacy of various pyrazole derivatives against different biological targets. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.[1]

Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3,4-trisubstituted pyrazole derivativesHCT116, UO31, HepG2Varies[1]
Pyrazole-indole hybrid (7a)HepG26.1 ± 1.9[4]
Pyrazole-indole hybrid (7b)HepG27.9 ± 1.9[4]
Polysubstituted pyrazole derivative (59)HepG22[5]
Pyrazolo[3,4-b]pyridine analog (57)HepG2, MCF7, HeLa3.11–4.91[5]
Pyrazolo[3,4-b]pyridine analog (58)HepG2, MCF7, HeLa4.06–4.24[5]

Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound/DerivativeTarget EnzymeIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole derivative (2a)COX-219.87-[6]
Pyrazole derivative (3b)COX-239.4322.21[6]
Pyrazole derivative (4a)COX-261.2414.35[6]
Pyrazole derivative (5b)COX-238.7317.47[6]
Pyrazole derivative (5e)COX-239.1413.10[6]

Table 3: Receptor Binding Affinity of Pyrazole Derivatives

Compound/DerivativeTarget ReceptorKᵢ (nM)EC₅₀ (nM)Reference
Pyrazole derivative (40)hCB11120-[7]
Pyrazole derivative (40)hCB21630-[7]
5-butylpyrazole-3-carboxylic acid (4g)Nicotinic Acid Receptor724120[8]
2-diazabicyclo[3,3,0(4,8)]octa-3,8-diene-3-carboxylic acid (4c)Nicotinic Acid Receptor~150~6000[8]
5-propylpyrazole-3-carboxylic acid (4f)Nicotinic Acid Receptor~150~6000[8]

II. Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducible biological evaluation of pyrazole compounds.

A. Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HepG2, MCF-7, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[9]

2. Compound Treatment:

  • Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole test compounds in the culture medium.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48 hours.[9][10]

3. MTT Incubation:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

4. Solubilization and Absorbance Reading:

  • Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value from the dose-response curve.[9]

B. Protocol for In Vitro Enzyme Inhibition Assay (Cyclooxygenase - COX)

This protocol is designed to determine the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.[11]

1. Reagents and Materials:

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Fluorometric probe.

  • Assay buffer.

  • Test pyrazole compounds and known inhibitors (e.g., Celecoxib for COX-2).[11]

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, diluted enzyme, and the test compound or control.

  • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.[11]

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction.

  • Determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value from the dose-response curve.

C. Protocol for In Vitro ADME - Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is used to predict the passive intestinal absorption of a compound.[12]

1. Materials:

  • 96-well filter plates.

  • Phospholipid solution (e.g., phosphatidylcholine in dodecane).

  • 96-well acceptor plates.

  • Phosphate-buffered saline (PBS), pH 7.4.

2. Procedure:

  • Coat the filter membrane of the filter plate with the phospholipid solution.

  • Add the test pyrazole compound solution in PBS to the donor wells of the filter plate.

  • Add fresh PBS to the acceptor wells of the acceptor plate.

  • Place the filter plate on top of the acceptor plate and incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

3. Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, and Area is the surface area of the membrane.

III. Visualizing Experimental Workflows and Signaling Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_lead_opt Lead Optimization synthesis Pyrazole Compound Synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Cytotoxicity) purification->primary_screening secondary_screening Secondary Screening (e.g., Enzyme/Receptor Assays) primary_screening->secondary_screening adme_tox In Vitro ADME/Tox (e.g., PAMPA, Microsomal Stability) secondary_screening->adme_tox sar_analysis Structure-Activity Relationship (SAR) adme_tox->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for pyrazole compound screening.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 p Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ERK ERK1/2 Akt->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Pyrazole Pyrazole Compound Pyrazole->PI3K Pyrazole->Akt Pyrazole->ERK

Caption: Inhibition of the PI3K/Akt/ERK signaling pathway by pyrazole compounds.[13]

COX_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyrazole Pyrazole Compound Pyrazole->COX2 Selective Inhibition

References

Application Notes and Protocols for the Purification of 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isopropyl-1H-pyrazol-3-amine is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The purity of such intermediates is paramount for the reliability of downstream applications, including high-throughput screening, lead optimization, and the synthesis of active pharmaceutical ingredients (APIs). This document provides detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography. Potential impurities in the synthesis of this compound may include starting materials like isobutyronitrile and hydrazine, reaction byproducts, and positional isomers. The following protocols are designed to effectively remove these impurities and yield a final product of high purity.

Purification Techniques Overview

The choice of purification method for this compound depends on the impurity profile of the crude material and the desired final purity. A multi-step approach, often combining chromatographic methods with recrystallization, is typically the most effective strategy.

  • Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities. Due to the basic nature of the amine functionality, a stationary phase such as silica gel or alumina can be effectively used. It is often necessary to include a basic modifier in the mobile phase to prevent peak tailing and improve separation.

  • Recrystallization: This method is highly effective for removing minor impurities and for obtaining a highly crystalline and pure final product. The selection of an appropriate solvent system is critical and is determined by the solubility profile of the compound.

  • Acid-Base Extraction: This can be employed as an initial purification step to separate the basic this compound from any neutral or acidic impurities present in the crude reaction mixture.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodPurity of Crude Material (%)Purity of Final Product (%)Typical Yield (%)Notes
Single Recrystallization85-9095-9870-85Effective for removing minor, less soluble impurities.
Column Chromatography85-90>9860-80Good for separating a wide range of impurities.
Combined Approach85-90>9950-70Recommended for achieving the highest purity.

Table 2: Recrystallization Solvent Screening

Solvent SystemSolubility of Crude Product (Hot)Solubility of Crude Product (Cold)Crystal Formation
EthanolHighModerateSlow, large crystals
MethanolHighHighPoor
IsopropanolModerateLowGood, well-formed crystals
Ethyl AcetateModerateLowGood, needles
Ethanol/WaterHigh (in hot ethanol)Low (in cold mixture)Excellent, high purity crystals
Dichloromethane/HexaneHigh (in DCM)Low (in mixture)Good, fine needles

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

This protocol describes the purification of crude this compound using flash column chromatography with a silica gel stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (28-30% aqueous solution)

  • Hexane, technical grade

  • Ethyl acetate, technical grade

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of the polar mobile phase (e.g., 95:5 DCM:MeOH) containing 0.5% (v/v) of triethylamine or ammonium hydroxide to act as a basic modifier. The initial, less polar mobile phase can be a mixture of hexane and ethyl acetate (e.g., 70:30) with the same basic modifier.

  • TLC Analysis: Determine a suitable mobile phase for column chromatography by performing TLC analysis of the crude material. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Alternatively, for less soluble samples, create a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial, less polar mobile phase. If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or the DCM/MeOH mixture).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume. Monitor the composition of the fractions by TLC, visualizing the spots under UV light (254 nm).

  • Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable as a final purification step to obtain a highly crystalline product, assuming the majority of impurities have been removed by a prior method like column chromatography.

Materials:

  • Partially purified this compound

  • Ethanol (EtOH), reagent grade

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on preliminary tests (see Table 2), a mixed solvent system of ethanol and water is often effective. The compound should be soluble in hot ethanol and sparingly soluble in the cold ethanol/water mixture.

  • Dissolution: Place the partially purified compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution has a noticeable color due to impurities, add a small amount of activated carbon to the hot solution and swirl for a few minutes. Hot filter the solution through a fluted filter paper to remove the activated carbon.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid. If persistent turbidity occurs, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Col_Chrom Column Chromatography Crude->Col_Chrom Primary Purification Recrystal Recrystallization Col_Chrom->Recrystal Polishing Step Pure_Product Pure Product (>99%) Recrystal->Pure_Product QC QC Analysis (NMR, LC-MS, etc.) Pure_Product->QC

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow Start Crude Sample TLC TLC Solvent System Optimization Start->TLC Column_Packing Pack Column with Silica Gel TLC->Column_Packing Sample_Loading Load Sample (Wet or Dry) Column_Packing->Sample_Loading Elution Elute with Gradient or Isocratic Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal End Purified Product Solvent_Removal->End

Caption: Detailed workflow for purification by column chromatography.

Recrystallization_Workflow Start Partially Purified Sample Dissolution Dissolve in Minimum Hot Solvent Start->Dissolution Decolorization Decolorize with Activated Carbon (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Induce Crystallization (e.g., add anti-solvent) Hot_Filtration->Crystallization Cooling Slow Cooling to Room Temperature, then Ice Bath Crystallization->Cooling Isolation Isolate Crystals (Vacuum Filtration) Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying End High Purity Crystalline Product Drying->End

Caption: Detailed workflow for purification by recrystallization.

Application Notes and Protocols for 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related pyrazole derivatives. As of the date of this document, the specific mechanism of action for 5-isopropyl-1H-pyrazol-3-amine has not been extensively characterized in publicly available scientific literature. The proposed mechanism, data, and protocols are provided as a representative guide for research and development, based on the common activity of pyrazole scaffolds as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1][2][3][4]

Introduction

This compound is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties.[2][4][5][6] Many compounds containing the pyrazole core have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[2][4] In particular, the pyrazole scaffold is prevalent in the design of inhibitors targeting Cyclin-Dependent Kinases (CDKs), with a notable number of derivatives showing selectivity for CDK2.[1][3][7][8]

Dysregulation of CDK2 activity is a common feature in many human cancers, making it a compelling target for the development of novel anticancer therapeutics.[1][8][9] Inhibition of CDK2 can lead to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells.[7][8][10]

This document provides a hypothetical mechanism of action for this compound as a CDK2 inhibitor and offers detailed protocols for its investigation.

Hypothetical Mechanism of Action

It is proposed that this compound functions as an ATP-competitive inhibitor of the CDK2/Cyclin E and CDK2/Cyclin A complexes. By binding to the ATP-binding pocket of CDK2, the compound is hypothesized to prevent the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[11] The phosphorylation of pRb is a critical step for the release of the E2F transcription factor, which is necessary for the transcription of genes required for S-phase entry.[10][11] Inhibition of this process is expected to result in a G1 phase cell cycle arrest and a subsequent reduction in cancer cell proliferation.

Signaling Pathway Diagram

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE_CDK2 Cyclin E / CDK2 Complex pRb_E2F pRb-E2F Complex CyclinE_CDK2->pRb_E2F E2F E2F pRb_E2F->E2F Phosphorylation (p-pRb) S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Drives DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor This compound Inhibitor->CyclinE_CDK2 Inhibits

Caption: Proposed inhibitory action on the CDK2 signaling pathway.

Quantitative Data

The following tables present representative quantitative data from in vitro assays, based on published results for other pyrazole-based CDK2 inhibitors.[7][8] These values should serve as a benchmark for the expected potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetHypothetical IC50 (nM)
CDK2/Cyclin A50
CDK1/Cyclin B500
CDK4/Cyclin D1>10,000
CDK9/Cyclin T2,500

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer1.5
HCT116Colon Cancer2.8
A549Lung Cancer5.2
HeLaCervical Cancer3.1

Experimental Protocols

In Vitro CDK2 Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK2 Substrate (e.g., Histone H1 or a peptide substrate)

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the compound dilution or vehicle (DMSO).

  • Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

  • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for CDK2.

  • Incubate the plate at 30°C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for pRb Phosphorylation

This protocol allows for the assessment of the inhibitor's effect on the phosphorylation of the direct CDK2 substrate, pRb, in a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-Actin

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours. Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[10][11]

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detect the protein bands using an ECL substrate and an imaging system.[13]

  • Quantify band intensities and normalize the phospho-pRb signal to total pRb and the loading control (β-Actin).

Experimental Workflow Diagram:

Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment start->cell_culture end End lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis detection->analysis analysis->end Cell_Cycle_Logic inhibitor This compound cdk2_inhibition CDK2 Inhibition inhibitor->cdk2_inhibition prb_hypophosphorylation pRb remains hypophosphorylated cdk2_inhibition->prb_hypophosphorylation e2f_sequestered E2F remains bound to pRb prb_hypophosphorylation->e2f_sequestered s_phase_gene_repression S-Phase gene transcription is repressed e2f_sequestered->s_phase_gene_repression g1_arrest G1/S Checkpoint Arrest s_phase_gene_repression->g1_arrest flow_cytometry Flow Cytometry Result: Increased G1 population, Decreased S population g1_arrest->flow_cytometry

References

Application Notes and Protocols: The Emerging Role of Pyrazole Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. While direct research on 5-isopropyl-1H-pyrazol-3-amine in the context of neurological disorders is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has emerged as a promising area of investigation for novel therapeutic agents targeting a range of neurological and neurodegenerative diseases. These compounds have been explored for their potential to modulate key pathological processes, including neuroinflammation, excitotoxicity, protein aggregation, and oxidative stress.

This document provides a consolidated overview of the application of pyrazole derivatives in neurological disorder research, drawing from various studies on structurally related compounds. It outlines potential mechanisms of action, presents representative data, details common experimental protocols, and visualizes relevant biological pathways and workflows. This information is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class.

Potential Therapeutic Targets and Mechanisms of Action

Pyrazole derivatives have been investigated for their activity against several key targets implicated in the pathophysiology of neurological disorders:

  • Monoamine Oxidase (MAO) Inhibition: Several pyrazoline derivatives have shown potential as inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO-B is a validated strategy in the management of Parkinson's disease.[2]

  • Anti-inflammatory Activity: Neuroinflammation is a critical component of many neurodegenerative diseases. Pyrazole derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines like IL-6.[3]

  • Neuroprotection: Certain pyrazole compounds have demonstrated neuroprotective effects in models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[4][5]

  • Modulation of Ion Channels and Receptors: The versatile structure of the pyrazole nucleus allows for its interaction with various receptors and ion channels in the central nervous system (CNS), including cannabinoid receptors and GABA-A receptors.[6][7][8] Dysfunction of ion channels is a hallmark of many neurological diseases.[9][10][11]

  • Anti-amyloid Aggregation: In the context of Alzheimer's disease, some pyrazole derivatives have been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides.[12][13]

Data Presentation

The following tables summarize representative quantitative data for various pyrazole derivatives from preclinical studies in neurological disorder models. It is important to note that these are examples from different studies and direct comparison may not be appropriate due to varying experimental conditions.

Table 1: In Vitro Activity of Representative Pyrazole Derivatives

Compound ClassTargetAssayIC50 / ActivityReference
Pyrazole Derivative (Compound 6g)Anti-inflammatoryIL-6 Suppression (LPS-stimulated BV2 cells)9.562 µM[3]
Diphenylpyrazole DerivativesAβ1-40 Production InhibitionCell-based assay1.2 - 12.4 µM[12]
Diphenylpyrazole DerivativesAβ1-42 Production InhibitionCell-based assay1.7 - 13.2 µM[12]
3-Aryl-1-phenyl-1H-pyrazole (Compound 3e)Acetylcholinesterase (AChE) InhibitionIn vitro enzyme assaypIC50 = 4.2
3-Aryl-1-phenyl-1H-pyrazole (Compound 3f)Monoamine Oxidase B (MAO-B) InhibitionIn vitro enzyme assaypIC50 = 3.47
Spiropyrazoline (Compound 67)Human Acetylcholinesterase (hAChE) InhibitionIn vitro enzyme assay0.472 ± 0.042 µM[13]

Table 2: Neuroprotective Effects of Representative Pyrazole Derivatives

Compound ClassNeurological ModelReadoutEffectReference
Pyrazolo[3,4-d]pyridazine (Compound 5e)6-OHDA-induced neuroblastoma SH-SY5Y cell deathCell Viability110.7 ± 4.3% relative neuroprotection[4]
N-propananilide with pyrazole6-OHDA-induced neurotoxicityDecreased Bax and cleaved caspase-3Neuroprotection[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of pyrazole derivatives for neurological applications.

Protocol 1: In Vitro Anti-inflammatory Activity Assay in BV2 Microglial Cells

Objective: To assess the ability of a test compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., pyrazole derivative) dissolved in DMSO

  • ELISA kit for Interleukin-6 (IL-6)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group without LPS stimulation should also be included.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of IL-6 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the IL-6 production.

Protocol 2: Neuroprotection Assay in a 6-OHDA-induced Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effect of a test compound against 6-hydroxydopamine (6-OHDA)-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin

  • 6-hydroxydopamine (6-OHDA)

  • Test compound (e.g., pyrazole derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Pre-treatment: Treat the cells with different concentrations of the test compound for 12 hours.

  • Neurotoxin Exposure: After pre-treatment, expose the cells to 6-OHDA (e.g., 50 µM) for an additional 24 hours to induce neurotoxicity.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT (0.5 mg/mL).

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. A higher percentage of cell viability in the presence of the test compound and 6-OHDA indicates a neuroprotective effect.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key concepts related to the research of pyrazole derivatives in neurological disorders.

G cluster_0 Neuroinflammatory Cascade LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines induces transcription Microglia Activated Microglia Cytokines->Microglia activates Pyrazole Pyrazole Derivative Pyrazole->NFkB Inhibits

Potential anti-inflammatory mechanism of pyrazole derivatives.

G cluster_1 Drug Discovery Workflow for Neuroprotective Pyrazoles start Library of Pyrazole Derivatives invitro In Vitro Screening (e.g., Anti-inflammatory, Neuroprotection Assays) start->invitro sar Structure-Activity Relationship (SAR) Studies invitro->sar lead_opt Lead Optimization invitro->lead_opt sar->lead_opt invivo In Vivo Models of Neurological Disorders (e.g., 6-OHDA rat model) lead_opt->invivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies invivo->pk_pd candidate Preclinical Candidate Selection pk_pd->candidate

References

Application Notes and Protocols for the Functionalization of the Pyrazole Ring in Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, functionalization, and biological evaluation of pyrazole-containing compounds for targeted therapies. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2][3] Its unique chemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, allow for critical interactions within the ATP-binding sites of various protein kinases.[1] This document details synthetic methodologies for modifying the pyrazole ring, protocols for key biological assays to assess therapeutic potential, and a summary of quantitative data for representative compounds.

Synthetic Strategies for Pyrazole Ring Functionalization

The versatility of the pyrazole core stems from the numerous methods available for its synthesis and subsequent functionalization. These strategies allow for the introduction of diverse substituents at various positions around the ring, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Core Synthesis of the Pyrazole Ring

Protocol 1: Paal-Knorr Pyrazole Synthesis

The Paal-Knorr synthesis is a classical and robust method for constructing the pyrazole ring through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7][8]

Materials:

  • 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.

  • If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Key Functionalization Reactions

Protocol 2: Palladium-Catalyzed C-H Arylation

Direct C-H functionalization is a powerful, modern strategy for introducing aryl groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials.[1]

Materials:

  • N-substituted pyrazole

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., toluene, DMA)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the N-substituted pyrazole (1.0 eq), aryl halide (1.0-1.5 eq), Pd(OAc)₂ (e.g., 10 mol%), 1,10-phenanthroline (e.g., 10 mol%), and Cs₂CO₃ (e.g., 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 120-160 °C) with vigorous stirring.

  • After the reaction is complete (monitor by TLC or LC-MS, typically 24-72 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Copper-Catalyzed N-Arylation

N-arylation is a common method to introduce aryl substituents at the N1 position of the pyrazole ring, which is crucial for modulating the compound's interaction with its biological target.

Materials:

  • Pyrazole

  • Aryl halide (e.g., aryl iodide or bromide)

  • Copper catalyst (e.g., CuI)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMF, dioxane)

  • Schlenk tube or sealed vial

Procedure:

  • In a Schlenk tube, combine CuI (e.g., 5-10 mol%), the pyrazole (1.0 eq), the aryl halide (1.2 eq), the diamine ligand (10-20 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the required temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Biological Evaluation Protocols

The therapeutic potential of functionalized pyrazole derivatives is assessed through a series of in vitro assays that measure their effects on specific molecular targets and cell behavior.

In Vitro Kinase Inhibition Assays

These assays directly quantify the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol 4: LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the ATP site of a kinase.[9][10][11][12]

Materials:

  • Kinase of interest (tagged, e.g., with GST or His)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test pyrazole compounds

  • Assay buffer

  • 384-well microplates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • In a 384-well plate, add 4 µL of the test compound dilutions.

  • Add 8 µL of a pre-mixed solution containing the kinase and the europium-labeled antibody.

  • Add 4 µL of the kinase tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial for determining the effect of pyrazole compounds on cell viability, proliferation, and the modulation of signaling pathways within a cellular context.

Protocol 5: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test pyrazole compounds

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the pyrazole compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 6: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[19][20][21][22][23]

Materials:

  • Cancer cell line of interest

  • Opaque-walled multiwell plates (e.g., 96-well)

  • Test pyrazole compounds

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the pyrazole compounds and incubate for the desired duration.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Determine the IC₅₀ value by plotting the luminescent signal against the compound concentration.

Protocol 7: Western Blot Analysis of Signaling Pathway Modulation

Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, confirming the on-target effect of a kinase inhibitor.[24][25]

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the pyrazole inhibitor at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-STAT3) or a housekeeping protein (e.g., GAPDH).

Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the inhibitory activities of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a basis for structure-activity relationship (SAR) studies.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole-Based Compounds

CompoundTarget KinaseIC₅₀ (nM)Reference
RuxolitinibJAK12.8[22]
RuxolitinibJAK23.3[22]
Tozasertib (VX-680)Aurora A0.6[20]
Tozasertib (VX-680)Aurora B18[20]
Tozasertib (VX-680)Aurora C4.6[20]
AT9283Aurora A3[16]
AT9283Aurora B3[16]
AT9283JAK21.2[11]
AfuresertibAkt10.08 (Kᵢ)[21]
AfuresertibAkt22 (Kᵢ)[21]
ErlotinibEGFR2[26]
Compound 7Aurora A28.9[21]
Compound 7Aurora B2.2[21]
Compound 14CDPK10.7[21]
Compound 15CDPK12.5[21]
Compound 18Chk241.64[21]
Compound 23aJAK172[27]

Table 2: In Vitro Anti-proliferative Activity of Pyrazole-Based Compounds

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Tozasertib (VX-680)HCT116Colon0.047[23]
Tozasertib (VX-680)HeLaCervical0.025[23]
AT9283K562Leukemia0.02[16]
AT9283MV4-11Leukemia0.008[16]
AfuresertibHCT116Colon0.95[21]
Compound 7A549Lung0.487[21]
Compound 7HT29Colon0.381[21]
Compound 41MCF7Breast1.937 (µg/mL)[1]
Compound 41HepG2Liver3.695 (µg/mL)[1]
Compound 42HCT116Colon2.914 (µg/mL)[1]
Compound 59HepG2Liver2[1]
Pyrazoline 5HeLaCervical4.708
Pyrazoline 5Hs578TBreast3.95

Visualization of Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways targeted by pyrazole inhibitors and general experimental workflows.

Signaling Pathway Diagrams

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription (Inflammation, Proliferation) pSTAT->GeneTranscription Regulates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Erlotinib Erlotinib (TKI) Erlotinib->EGFR Inhibits Autophosphorylation Aurora_Kinase_Pathway G2Phase G2 Phase Mitosis Mitosis G2Phase->Mitosis AuroraA Aurora A Mitosis->AuroraA Activates AuroraB Aurora B Mitosis->AuroraB Activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome CellCycleArrest Cell Cycle Arrest & Apoptosis Tozasertib Tozasertib / AT9283 (Pyrazole Inhibitor) Tozasertib->AuroraA Tozasertib->AuroraB Tozasertib->CellCycleArrest Synthesis_Workflow Start Start: 1,3-Dicarbonyl + Hydrazine Reaction Paal-Knorr Cyclocondensation Start->Reaction Purification1 Purification (Recrystallization/ Chromatography) Reaction->Purification1 Core Pyrazole Core Purification1->Core Functionalization Functionalization (e.g., C-H Arylation) Core->Functionalization Purification2 Final Purification Functionalization->Purification2 FinalProduct End: Functionalized Pyrazole Derivative Purification2->FinalProduct BioAssay_Workflow Start Start: Synthesized Pyrazole Compound KinaseAssay 1. In Vitro Kinase Assay (e.g., LanthaScreen) Start->KinaseAssay Potent Potent? (IC50 < Threshold) KinaseAssay->Potent CellViability 2. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Potent->CellViability Yes Stop1 Stop: Inactive Potent->Stop1 No ActiveInCells Active in Cells? (IC50 < Threshold) CellViability->ActiveInCells WesternBlot 3. Target Engagement Assay (Western Blot for p-Substrate) ActiveInCells->WesternBlot Yes Stop2 Stop: Inactive or Poor Permeability ActiveInCells->Stop2 No OnTarget On-Target Activity? WesternBlot->OnTarget End End: Candidate for Further Preclinical Testing OnTarget->End Yes Stop3 Stop: Off-Target Activity OnTarget->Stop3 No

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the synthesis of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Precise stoichiometry is crucial. In some cases, a slight excess of the hydrazine (1.1-1.2 equivalents) can help drive the reaction to completion.[1]

  • Incomplete Reaction: The reaction may not be reaching completion. To address this, you can try increasing the reaction time or temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction duration.[2]

  • Catalyst Choice: The selection and amount of acid or base catalyst are critical. For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used.[2] In some instances, Lewis acids or catalysts like nano-ZnO have been shown to improve yields.[2]

  • Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.[2]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can have a significant impact on regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[3]

  • pH Control: The pH of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]

  • Steric Hindrance: Bulky substituents on the hydrazine or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the formation of a single regioisomer.[1]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Q3: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture, often to a yellow or red hue, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1]

To obtain a cleaner product:

  • Use a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification:

    • Washing: A simple wash of the crude product with a suitable solvent can sometimes remove some of the colored impurities.[1]

    • Recrystallization: This is a very effective method for purifying the final pyrazole product and removing colored impurities.[1]

    • Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.[1]

Q4: What are the common side products in pyrazole synthesis?

A4: Besides the formation of regioisomers, other common side products can reduce your yield and complicate purification:

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the formation of pyrazoline byproducts.

  • Hydrazone Intermediates: The initial condensation product between the hydrazine and one of the carbonyl groups may not proceed to the cyclized pyrazole.

  • Di-addition Products: In some cases, two molecules of hydrazine may react with the 1,3-dicarbonyl compound.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Pyrazole Derivatives

ParameterConventional HeatingMicrowave-Assisted SynthesisReference
Reaction Time 2 hours5 minutes[4]
Temperature 75°C60°C[4]
Yield Range 72 - 90%91 - 98%[4]

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone Derivative

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[5]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase).

  • Once the starting material is consumed (typically after 1 hour), add 10 mL of water to the hot reaction mixture with stirring.

  • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold water.

  • Allow the product to air dry.

Protocol 2: Purification of Pyrazole Compounds by Recrystallization

This protocol provides a general procedure for the purification of solid pyrazole derivatives.

Materials:

  • Crude pyrazole compound

  • Appropriate recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents)

Procedure:

  • Place the crude pyrazole in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal formation, you can place the flask in an ice bath for 20-30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 1,3-dicarbonyl and hydrazine in a flask B Add solvent and acid catalyst A->B 1. C Heat the mixture (e.g., reflux or microwave) B->C 2. D Monitor reaction progress (TLC or LC-MS) C->D 3. E Cool the reaction mixture D->E 4. F Induce precipitation (e.g., add water) E->F 5. G Collect crude product (vacuum filtration) F->G 6. H Recrystallization or column chromatography G->H 7. I Dry the pure product H->I 8.

Caption: Experimental workflow for a typical pyrazole synthesis.

troubleshooting_low_yield Start Low Yield in Pyrazole Synthesis Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Pure Sol_Purity Use fresh/purified reagents Purity->Sol_Purity Impure SideReactions Investigate Side Reactions Conditions->SideReactions Optimized Sol_Conditions Adjust temperature, time, catalyst, or solvent Conditions->Sol_Conditions Not Optimized Purification Review Purification Procedure SideReactions->Purification None Obvious Sol_SideReactions Modify stoichiometry or reaction conditions SideReactions->Sol_SideReactions Evident Sol_Purification Optimize recrystallization solvent or chromatography Purification->Sol_Purification Losses Occur

Caption: Troubleshooting guide for low pyrazole synthesis yields.

References

Technical Support Center: Optimizing Synthesis of 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 5-isopropyl-1H-pyrazol-3-amine. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and dependable method is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] For the synthesis of this compound, this involves the reaction of isobutyrylacetonitrile with hydrazine hydrate. This approach is favored due to the ready availability of starting materials and generally good yields.

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can arise from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions (temperature, reaction time), and potential side reactions.[3] Ensuring your isobutyrylacetonitrile and hydrazine hydrate are of high purity is crucial, as impurities can lead to unwanted byproducts.[3] Optimization of reaction temperature and time, which can be monitored by Thin Layer Chromatography (TLC), is also critical.[3]

Q3: What are the typical side products I might encounter in this synthesis?

A3: While the reaction of isobutyrylacetonitrile with unsubstituted hydrazine is generally regioselective, potential side products can include uncyclized hydrazone intermediates if the cyclization step is incomplete.[3] Under harsh conditions or with certain catalysts, there is also a possibility of forming N-acetylated aminopyrazoles if acetic acid is used as a solvent at high temperatures.[3]

Q4: How can I effectively purify the final product, this compound?

A4: Purification can typically be achieved through crystallization or column chromatography.[3][4] For crystallization, solvents such as ethanol or ethanol/water mixtures are often effective.[4] If column chromatography is necessary, silica gel is a common stationary phase, with an eluent system of increasing polarity, such as a hexane-ethyl acetate gradient.[5]

Q5: Is the reaction exothermic, and what precautions should I take?

A5: The initial reaction of hydrazine with a carbonyl compound can be exothermic.[6] It is advisable to add the hydrazine hydrate dropwise to the solution of the β-ketonitrile, especially on a larger scale, while monitoring the temperature. Cooling the reaction vessel with an ice bath during the addition can help control the exotherm.

Experimental Protocols

The following protocol is a generalized procedure for the synthesis of 3-amino-5-alkylpyrazoles, adapted for this compound from established methods for similar compounds.

Synthesis of this compound from Isobutyrylacetonitrile and Hydrazine Hydrate

Materials:

  • Isobutyrylacetonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyrylacetonitrile (1.0 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exotherm may be observed.

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of 3-amino-5-alkylpyrazoles, which can be used as a starting point for optimizing the synthesis of this compound.

Precursor (β-Ketonitrile)HydrazineSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
CyanoacetoneHydrazinium monohydrochlorideTolueneNoneReflux283.3--INVALID-LINK--
CyanoacetoneHydrazinium monohydrochlorideWaterHCl (catalytic)304.571--INVALID-LINK--
β-Cyanoethylhydrazine (forms pyrazoline intermediate)-Ethanol/H₂SO₄H₂SO₄88-900.0597-100 (of intermediate)--INVALID-LINK--
3-Oxo-3-phenylpropanenitrileHydrazine hydrateDioxaneNoneRefluxNot specified93[7]

Troubleshooting Guide

Low yields and unexpected side products are common challenges in organic synthesis. This guide provides a systematic approach to troubleshooting the synthesis of this compound.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Assess Starting Material Purity (Isobutyrylacetonitrile, Hydrazine) Start->CheckPurity CheckPurity->Start Impure Materials (Purify or Replace) OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed AnalyzeSideProducts Identify Side Products (TLC, LC-MS, NMR) OptimizeConditions->AnalyzeSideProducts Yield Still Low ImprovePurification Refine Purification Method OptimizeConditions->ImprovePurification Reaction Optimized AnalyzeSideProducts->OptimizeConditions Side Products Identified AnalyzeSideProducts->ImprovePurification Minor Impurities Success Improved Yield and Purity ImprovePurification->Success Purification Improved

Caption: A logical workflow for troubleshooting low yield or purity issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Impure or degraded starting materials.[3]2. Reaction temperature too low.[3]3. Insufficient reaction time.[3]1. Use freshly distilled or high-purity isobutyrylacetonitrile and hydrazine hydrate.2. Increase the reaction temperature to reflux.3. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.
Formation of Uncyclized Hydrazone Intermediate Incomplete cyclization.[3]1. Ensure a catalytic amount of acid (e.g., acetic acid) is present to facilitate cyclization.2. Increase the reaction temperature and/or time.
Product is an Oil and Difficult to Crystallize The product may have a low melting point or be impure.1. Attempt purification by silica gel column chromatography.2. Try co-distillation with a high-boiling solvent to remove impurities before attempting crystallization again.3. Cool the concentrated oil to a very low temperature (e.g., in a dry ice/acetone bath) to induce crystallization.
Discoloration of the Reaction Mixture Formation of colored impurities from the hydrazine starting material, especially if heated for prolonged periods.1. Use high-purity hydrazine hydrate.2. Minimize reaction time once the starting material is consumed.3. Treat the crude product with activated carbon during workup to remove some colored impurities.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1. Combine Isobutyrylacetonitrile, Hydrazine Hydrate, and Ethanol Reaction 2. Heat to Reflux (Monitor by TLC) Reactants->Reaction SolventRemoval 3. Remove Solvent Reaction->SolventRemoval Neutralization 4. Neutralize with NaHCO₃ SolventRemoval->Neutralization Extraction 5. Extract with Organic Solvent Neutralization->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purification 7. Purify by Crystallization or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

References

troubleshooting low yield in pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.

Frequently Asked questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can arise from several factors, from the purity of starting materials to non-optimal reaction conditions.[1] Key areas to investigate include:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Troubleshooting Steps:

  • Modify Reaction Conditions: The choice of solvent and catalyst can influence regioselectivity. For instance, cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents can yield better results than in polar protic solvents like ethanol.[2]

  • pH Control: The pH of the reaction medium can affect the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups.

  • Protecting Groups: In some cases, using protecting groups on one of the carbonyls could be a viable, albeit more synthetically intensive, strategy.

Q3: My reaction mixture has turned dark, and I'm getting a lot of tar-like substances. What is causing this?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1] At elevated temperatures, polymerization or degradation of starting materials or intermediates can also occur, leading to the formation of tar-like substances.[3]

Troubleshooting Steps:

  • Neutralize Acidity: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[1]

  • Control Temperature: Optimize the reaction temperature; sometimes running the reaction at a lower temperature for a longer duration can minimize byproduct formation.[3]

  • Purification: Washing the crude product with a suitable solvent can help remove some of these impurities. Recrystallization is also an effective method for purification.[1]

Q4: I have isolated a product, but I suspect it is the pyrazoline intermediate and not the final pyrazole. How can I confirm this and complete the reaction?

A4: The initial cyclization in some pyrazole syntheses, especially when starting from α,β-unsaturated ketones and hydrazines, yields a non-aromatic pyrazoline ring. An oxidation step is then required to form the aromatic pyrazole.

Confirmation and Conversion:

  • Spectroscopic Analysis: Characterization by NMR and IR spectroscopy can help identify the pyrazoline structure.

  • Post-Synthesis Oxidation: If you have isolated the pyrazoline, you can oxidize it in a separate step. Common methods include refluxing with a mild oxidizing agent or simply heating in glacial acetic acid, which can sometimes promote oxidative aromatization.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 3-methyl-1-phenyl-1H-pyrazol-5-ol
EntryCatalystAmount of Catalyst (mol%)Time (min)Yield (%)
1No catalyst-12020
2Nano-ZnO56065
3Nano-ZnO104585
4Nano-ZnO153095
5Nano-ZnO203095

Reaction Conditions: Phenylhydrazine and ethyl acetoacetate at 80°C.[4]

Table 2: Influence of Reaction Temperature on Pyrazole Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)
1EtOH2512No Reaction
2EtOH5012Trace
3EtOH801265
4[HDBU][OAc]951295

Reaction of 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide.[5]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[1]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1]

  • Isolation: Cool the resulting syrup in an ice bath.[1]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[1]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[1]

Protocol 2: Synthesis of a Pyrazolone from a β-ketoester and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[6]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[6]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[6]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[6]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[6]

Visualizations

troubleshooting_workflow start Low Pyrazole Yield check_purity Assess Starting Material Purity start->check_purity check_purity->start Impurities Found (Purify/Replace) optimize_stoichiometry Optimize Reactant Stoichiometry check_purity->optimize_stoichiometry Materials Pure optimize_stoichiometry->start Adjust Ratios optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) optimize_stoichiometry->optimize_conditions Stoichiometry Optimized optimize_conditions->start Further Optimization Needed check_side_reactions Investigate Side Reactions optimize_conditions->check_side_reactions Conditions Optimized check_side_reactions->start Address Side Reactions (e.g., Regioisomers) purification_loss Evaluate Purification Method check_side_reactions->purification_loss Side Reactions Minimized purification_loss->start Minimize Loss During Workup success Improved Yield purification_loss->success Purification Optimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

knorr_synthesis_workflow start Start: Knorr Pyrazole Synthesis mix_reactants Mix 1,3-Dicarbonyl Compound and Hydrazine Derivative start->mix_reactants add_solvent_catalyst Add Solvent and Acid Catalyst mix_reactants->add_solvent_catalyst heat_reaction Heat Reaction Mixture add_solvent_catalyst->heat_reaction monitor_progress Monitor Progress (TLC/LC-MS) heat_reaction->monitor_progress monitor_progress->heat_reaction Incomplete workup Reaction Work-up (e.g., Add Water) monitor_progress->workup Reaction Complete isolate_product Isolate Crude Product (Filtration) workup->isolate_product purify_product Purify Product (Recrystallization/Chromatography) isolate_product->purify_product end Final Pyrazole Product purify_product->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

identifying and minimizing byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing byproducts in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles and their associated byproduct profiles?

A1: The most prevalent method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] A primary challenge with this method, especially when using unsymmetrical 1,3-dicarbonyls, is the formation of regioisomers .[2][3] Other potential byproducts include pyrazolines from incomplete aromatization and colored impurities due to side reactions of the hydrazine starting material.[2] Alternative methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, which can also lead to pyrazoline intermediates.[4]

Q2: How can I reliably distinguish between different pyrazole regioisomers?

A2: A combination of spectroscopic techniques is essential for the definitive identification of regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. While 1D ¹H and ¹³C NMR will show distinct chemical shifts for the different isomers, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) provide unambiguous structural confirmation by identifying through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[3][5] X-ray crystallography, if obtainable, provides the absolute structure.[6]

Q3: What causes the formation of colored impurities in my pyrazole synthesis?

A3: The appearance of a yellow or red color in the reaction mixture is often attributed to the decomposition or side reactions of hydrazine starting materials, particularly phenylhydrazine.[2] These colored impurities can also arise from the oxidation of reaction intermediates or the final pyrazole product.

Q4: What are pyrazolines and why do they form as byproducts?

A4: Pyrazolines are partially saturated analogs of pyrazoles and their formation signifies an incomplete reaction, specifically a lack of aromatization.[2] In syntheses starting from α,β-unsaturated ketones and hydrazines, pyrazolines are the initial cyclized product and require a subsequent oxidation step to form the aromatic pyrazole ring.[7] If the oxidation is inefficient or the reaction stalls, pyrazolines will be present as byproducts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your pyrazole synthesis experiments.

Issue 1: Formation of Regioisomers

  • Symptoms:

    • NMR spectra exhibit duplicate sets of peaks for the desired product.[2]

    • Multiple spots are observed on a TLC plate, often with close Rf values, making separation difficult.[3]

    • The isolated product has a broad melting point range.[3]

  • Troubleshooting Workflow:

    G Troubleshooting Regioisomer Formation start Regioisomer Mixture Detected solvent Modify Solvent System (e.g., Ethanol to TFE or HFIP) start->solvent temp Adjust Reaction Temperature start->temp analyze Analyze Regioisomeric Ratio (NMR, HPLC, GC-MS) solvent->analyze temp->analyze chromatography Optimize Column Chromatography goal Desired Regioisomeric Purity Achieved chromatography->goal fractional_crystallization Attempt Fractional Crystallization fractional_crystallization->goal analyze->chromatography Separation Needed analyze->fractional_crystallization Crystalline Solid analyze->goal Ratio Improved

    Caption: Workflow for addressing regioisomer formation.

  • Solutions:

    • Solvent Modification: Changing the reaction solvent can significantly influence the regioisomeric ratio. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.[7]

    • Temperature Control: Adjusting the reaction temperature can alter the kinetic versus thermodynamic control of the reaction, which may favor the formation of the desired regioisomer.[1][8]

    • Chromatographic Separation: If modifying reaction conditions is insufficient, separation of the regioisomers is necessary.

      • Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the eluent system is crucial.[6]

      • Fractional Crystallization: For crystalline products, fractional crystallization can be an effective technique if the regioisomers have different solubilities in a particular solvent.[2]

Issue 2: Presence of Colored Impurities

  • Symptoms:

    • The reaction mixture turns deep yellow or red.[3]

    • The isolated pyrazole product is colored, even though the pure compound is expected to be colorless.

  • Solutions:

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts. This allows for their extraction into an acidic aqueous phase, leaving non-basic colored impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

    • Activated Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[2]

    • Recrystallization: This is often an effective method for removing minor colored impurities, which tend to remain in the mother liquor.

Issue 3: Incomplete Reaction or Presence of Pyrazoline Byproducts

  • Symptoms:

    • TLC analysis shows a significant amount of unreacted starting materials.[3]

    • NMR and Mass Spectrometry data indicate the presence of pyrazoline intermediates.

  • Solutions:

    • Optimize Reaction Conditions:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to ensure it goes to completion.[3]

      • Catalyst: Ensure the appropriate catalyst (e.g., acid catalyst for Knorr synthesis) is being used at the optimal concentration.[3]

    • For Syntheses from α,β-Unsaturated Carbonyls: If pyrazolines are the major product, an explicit oxidation step is required. This can be achieved by heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere.

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomeric Ratio (Isomer A : Isomer B)Total Yield (%)
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol36 : 6499
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85 : 1599
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP97 : 398
1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineEthanol64 : 3693
1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineTFE98 : 299
1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dioneMethylhydrazineHFIP>99 : <199

Data adapted from reference[7]. Isomer A corresponds to the N-methyl group adjacent to the 2-furyl substituent.

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS

This protocol outlines a general method for the analysis of a crude pyrazole reaction mixture to identify volatile byproducts.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane (GC grade).

    • If quantitative analysis is desired, add a known concentration of a suitable internal standard.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

  • GC-MS Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[9]

    • Injector Temperature: 250 °C[9]

    • Injection Volume: 1 µL (split injection, e.g., 20:1 ratio)[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at 5 °C/min.

      • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[9]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Scan Mode: Full scan for qualitative analysis.

  • Data Analysis:

    • Identify peaks corresponding to starting materials, the desired product, and potential byproducts.

    • Compare the mass spectra of the unknown peaks with a commercial library (e.g., NIST) and literature data for pyrazole fragmentation patterns. Common fragmentations include the loss of HCN and N₂.[9][10]

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove non-basic colored impurities and unreacted hydrazine from a crude pyrazole product.

  • Workflow Diagram:

    G Acid-Base Extraction Workflow start Crude Pyrazole Mixture in Organic Solvent add_acid Add 1M HCl (aq) and Shake start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral Impurities, Colored Byproducts) separate1->organic1 aqueous1 Aqueous Layer (Protonated Pyrazole, Hydrazine Salt) separate1->aqueous1 basify Add 1M NaOH (aq) until pH > 10 aqueous1->basify extract Extract with Organic Solvent basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Purified Pyrazole) separate2->organic2 dry Dry with Na2SO4, Filter, Concentrate organic2->dry end Purified Pyrazole dry->end

    Caption: Step-by-step acid-base extraction process.

  • Procedure:

    • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

    • Add an equal volume of 1 M HCl (aq) and shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. Drain the lower aqueous layer, which contains the protonated pyrazole salt, into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl (aq) one more time and combine the aqueous extracts.

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH (aq) with stirring until the solution is basic (check with pH paper). The pyrazole product should precipitate.

    • Extract the basified aqueous solution with fresh organic solvent (three times).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.[2]

Protocol 3: Regioisomer Differentiation by 2D NMR (NOESY)

This protocol assumes a mixture of N-methyl pyrazole regioisomers has been synthesized from an unsymmetrical 1,3-dicarbonyl.

  • Sample Preparation:

    • Prepare a solution of the pyrazole isomer mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration appropriate for 2D NMR analysis (typically 10-20 mg in 0.6 mL).

  • NMR Experiment:

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the N-methyl protons and the pyrazole ring protons for both isomers.

    • Set up and run a 2D NOESY experiment. Key parameters to consider are the mixing time (tm), which should be optimized to observe the desired NOE correlations (typically 500-800 ms).

  • Data Analysis:

    • Process the 2D NOESY spectrum.

    • Look for cross-peaks that indicate through-space proximity between protons.

    • For one regioisomer, you will observe a cross-peak between the N-methyl protons and the proton on the adjacent C5 position of the pyrazole ring.

    • For the other regioisomer, the NOE correlation will be absent between the N-methyl group and the C5 proton, but may be present with the substituent at the C3 position.

    • This differential correlation allows for the unambiguous assignment of each set of signals to a specific regioisomer.[3][5]

References

addressing stability issues of 5-isopropyl-1H-pyrazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 5-isopropyl-1H-pyrazol-3-amine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may exhibit instability in strongly acidic or basic conditions, leading to hydrolysis.

  • Oxidation: The amine group and the pyrazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents.[1]

  • Light Exposure: Photosensitive compounds can degrade upon exposure to UV or visible light. It is recommended to handle and store the compound in amber vials or under light-protected conditions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, it is advisable to keep solutions at low temperatures (-20°C or -80°C).[1][2]

  • Solvent: The choice of solvent can impact stability. While common solvents like DMSO are often used, their purity and potential to generate reactive impurities should be considered.[2]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. It is best practice to prepare and use aliquots for single experiments to avoid this.[2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, the following degradation pathways are plausible:

  • Oxidation: The primary amine group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or even dimerization. The pyrazole ring itself, while generally stable, can undergo oxidation, potentially leading to ring-opening products.[3][4][5]

  • Hydrolysis: While the pyrazole ring is generally resistant to hydrolysis, extreme pH conditions could potentially lead to ring cleavage.

  • Photodegradation: Exposure to light could induce photochemical reactions, leading to a variety of degradation products. The specific pathway would depend on the wavelength of light and the presence of photosensitizers.

Q3: How can I determine the optimal storage conditions for my this compound solutions?

A3: To determine the optimal storage conditions, a formal stability study is recommended. This involves storing aliquots of the compound under various conditions (e.g., different temperatures, light exposures, and in different solvents) and monitoring its concentration and purity over time using a stability-indicating analytical method like HPLC.[2]

Q4: My experimental results using this compound are inconsistent. Could this be a stability issue?

A4: Inconsistent experimental results are a common sign of compound instability. If you observe a loss of activity, unexpected side effects, or variability in your data, it is crucial to investigate the stability of your compound under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Activity Over Time

  • Potential Cause: Degradation of this compound in your stock solution or experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample or a recently prepared, properly stored stock solution for critical experiments.

    • Verify Stock Solution Integrity: Use an analytical method such as HPLC-UV to check the purity and concentration of your stock solution. Compare the results with a freshly prepared solution.

    • Perform a Time-Course Stability Study: Incubate the compound in your experimental medium for the duration of your experiment and analyze its concentration at different time points. This will help determine its stability under your specific assay conditions.

Issue 2: Appearance of New Peaks in HPLC Analysis

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying the peaks corresponding to degradants in your experimental samples.[6]

    • Characterize Degradation Products: If significant degradation is observed, techniques like LC-MS can be used to identify the structure of the degradation products. This information is valuable for understanding the degradation pathway.

Issue 3: Precipitation of the Compound in Solution

  • Potential Cause: Poor solubility or formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Check Solubility Limits: Determine the solubility of this compound in your chosen solvent and experimental medium.

    • Filter Solutions: Before use, filter the solution through a 0.22 µm filter to remove any undissolved particles or precipitates.

    • Consider Alternative Formulations: If solubility is a persistent issue, explore the use of co-solvents or other formulation strategies.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at 4°C (Protected from Light)

SolventInitial Purity (%)Purity after 1 week (%)Purity after 4 weeks (%)
DMSO99.599.298.5
Ethanol99.698.897.2
Acetonitrile99.499.098.0
PBS (pH 7.4)99.397.594.1

Table 2: Illustrative Forced Degradation of this compound (% Degradation)

Stress ConditionTime (hours)% DegradationMajor Degradation Products
0.1 M HCl (60°C)2415.2Hydrolysis Product A
0.1 M NaOH (60°C)2425.8Hydrolysis Product B
3% H₂O₂ (RT)2435.5Oxidation Product C, D
Heat (80°C, solid)485.1Thermal Degradant E
Light (ICH Q1B)2412.3Photodegradant F

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle sonication.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes or vials.[2]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[2]

  • Record Keeping: Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Maintain a detailed log.

Protocol 2: Forced Degradation Study

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: [6][7]

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 6% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store a solid sample of the compound at 80°C.

    • Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Visualizations

cluster_0 Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results q1 Is the stock solution fresh and properly stored? start->q1 prep_fresh Prepare fresh stock solution and repeat experiment q1->prep_fresh No check_stability Perform stability study in experimental medium q1->check_stability Yes end Problem Resolved prep_fresh->end degraded Compound is degrading in medium check_stability->degraded Degradation Observed stable Compound is stable. Investigate other experimental variables. check_stability->stable No Degradation

Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by compound instability.

cluster_1 Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_photo Photodegradation (UV/Vis Light) parent This compound ox_prod_A N-Oxide Derivative parent->ox_prod_A H₂O₂ / O₂ ox_prod_B Ring-Opened Products parent->ox_prod_B H₂O₂ / O₂ hydro_prod Ring Cleavage Products parent->hydro_prod Strong Acid/Base photo_prod Various Photoproducts parent->photo_prod

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Improving Regioselectivity of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it critical?

A1: Regioselectivity refers to the preference for a chemical reaction to form one structural isomer over another. In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric products.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in medicinal chemistry and materials science, obtaining a single, desired regioisomer in high purity is often essential for efficacy and safety.[1]

Q2: What are the primary factors influencing regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a delicate balance of several factors:[3][4]

  • Electronic Effects: The initial attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[2] Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction toward the less crowded carbonyl group.[1][5]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][6]

  • Solvent: The choice of solvent can significantly impact regioselectivity.[1] Aprotic dipolar solvents may yield better results than polar protic solvents like ethanol.[7] Notably, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity.[8]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]

Troubleshooting Guide

Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the isomeric ratio?

A3: A low isomeric ratio is a common problem, often occurring when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl substrate are minimal.

Troubleshooting Steps:

  • Change the Solvent: This is often the most effective first step. Switch from standard solvents like ethanol to a fluorinated alcohol.[9] Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity, often favoring a single isomer by more than 95:5.[8] Fluorinated alcohols are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing selectivity.[8]

  • Modify Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, while increasing it might favor the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal condition.

  • Adjust pH: If not already controlled, try running the reaction under acidic or basic conditions. For arylhydrazines, using the hydrochloride salt in a solvent like N,N-dimethylacetamide (DMAc) has been shown to provide excellent regioselectivity.[10] For other hydrazines, adding a catalytic amount of an acid like p-TsOH or a base like potassium tert-butoxide can alter the nucleophilicity of the hydrazine nitrogens.[1][11]

Q4: I am consistently getting the wrong regioisomer as the major product. What should I do?

A4: This issue arises when the intrinsic electronic and steric properties of your substrates favor the formation of the undesired isomer under standard conditions.[2]

Troubleshooting Steps:

  • Employ Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) can sometimes favor the thermodynamically preferred isomer due to the rapid heating.[2][12] This method can also drastically reduce reaction times from hours to minutes.[13][14]

  • Consider an Alternative Synthetic Strategy: If modifying the Knorr condensation fails, a different synthetic approach may be necessary.

    • Reaction of Hydrazones with Nitroolefins: This method offers a novel and highly regioselective route to 1,3,4,5-tetrasubstituted pyrazoles and avoids the use of 1,3-dicarbonyls altogether.[3][15]

    • [3+2] Cycloaddition Reactions: The reaction of sydnones with alkynes or nitrilimines with alkenes can provide access to polysubstituted pyrazoles with high regioselectivity, often under mild conditions.[16][17]

    • Synthesis from α,β-Unsaturated Ketones: The condensation of hydrazines with α,β-unsaturated ketones (chalcones) can produce pyrazolines, which are then oxidized to pyrazoles. This multi-step, one-pot process can offer better regiocontrol compared to the direct use of 1,3-diketones.[7][18]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine. [8]

Entry1,3-Diketone (R¹)SolventRatio of Regioisomers (3-R¹ : 5-R¹)Total Yield (%)
1CF₃EtOH36:6499
2CF₃TFE85:1599
3CF₃HFIP97:398
4CF₂CF₃EtOH64:3693
5CF₂CF₃TFE98:299
6CF₂CF₃HFIP>99:<199
7CO₂EtEtOH44:5686
8CO₂EtTFE89:1199
9CO₂EtHFIP93:798

Data adapted from J. Org. Chem. 2007, 72, 21, 8032–8038. Ratios were determined by NMR analysis of the crude reaction mixture.[8]

Experimental Protocols

Protocol 1: High-Regioselectivity Knorr Condensation Using HFIP [2]

This protocol describes a general procedure for achieving high regioselectivity through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Pyrazole Synthesis [2]

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Visualizations

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products diketone Unsymmetrical 1,3-Diketone intermediate1 Attack at Carbonyl 1 diketone->intermediate1 intermediate2 Attack at Carbonyl 2 diketone->intermediate2 hydrazine Substituted Hydrazine (R'-NHNH₂) hydrazine->intermediate1 hydrazine->intermediate2 regioisomerA Regioisomer A intermediate1->regioisomerA Cyclization & Dehydration regioisomerB Regioisomer B intermediate2->regioisomerB Cyclization & Dehydration

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

G start Start: Poor Regioselectivity (e.g., 1:1 mixture) analyze Analyze Substrates: Steric & Electronic Bias start->analyze change_solvent Modify Solvent: Switch EtOH to HFIP or TFE analyze->change_solvent check_ratio1 Is Ratio > 95:5? change_solvent->check_ratio1 adjust_temp_ph Adjust Temperature and/or pH check_ratio1->adjust_temp_ph No end_ok End: Optimized Protocol check_ratio1->end_ok Yes check_ratio2 Is Ratio Improved? adjust_temp_ph->check_ratio2 try_microwave Try Microwave-Assisted Synthesis check_ratio2->try_microwave No check_ratio2->end_ok Yes check_ratio3 Is Desired Isomer Major? try_microwave->check_ratio3 alternative_route Consider Alternative Synthesis Route (e.g., Hydrazone + Nitroolefin) check_ratio3->alternative_route No check_ratio3->end_ok Yes alternative_route->end_ok

Caption: Troubleshooting workflow for optimizing regioselectivity.

G center Regioselectivity f1 Electronic Effects (EWG/EDG) center->f1 f2 Steric Hindrance center->f2 f3 Solvent Choice (e.g., HFIP, TFE) center->f3 f4 Reaction pH center->f4 f5 Temperature center->f5 factors

Caption: Key factors that influence pyrazole regioselectivity.

References

Technical Support Center: Purification of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminopypyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in purifying aminopyrazole derivatives?

The primary challenge in the purification of aminopyrazole derivatives is the frequent formation of regioisomers, specifically 3-amino and 5-aminopyrazoles, during synthesis. These isomers often exhibit very similar physical and chemical properties, making their separation by standard techniques like recrystallization and column chromatography difficult.[1] Other common challenges include the removal of uncyclized intermediates, such as hydrazones, and other side products like N-acetylated amides, which can form under certain reaction conditions.[1] Additionally, some aminopyrazole isomers can be unstable, requiring rapid and efficient purification procedures.[1]

Q2: How can I minimize the formation of regioisomers during synthesis to simplify purification?

The most effective strategy is to optimize the reaction conditions to favor the formation of a single regioisomer. This can be achieved by controlling the reaction kinetically or thermodynamically.[1]

  • Thermodynamic Control (Favors 5-Aminopyrazole): Running the reaction at elevated temperatures in neutral or acidic conditions (e.g., refluxing in ethanol or with a catalytic amount of acetic acid in toluene) allows the reaction to reach equilibrium, favoring the formation of the more stable 5-aminopyrazole isomer.[1]

  • Kinetic Control (Favors 3-Aminopyrazole): Using basic conditions at low temperatures (e.g., sodium ethoxide in ethanol at 0°C) can trap the kinetically favored, less stable 3-aminopyrazole isomer before it can rearrange.[1]

Q3: What are the recommended starting points for purification of a crude aminopyrazole derivative?

A general workflow for the purification of aminopyrazole derivatives starts with an initial workup to remove bulk impurities, followed by a primary purification technique, and if necessary, a secondary, higher-resolution method.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., extraction, washing) start->workup primary_purification Primary Purification workup->primary_purification recrystallization Recrystallization primary_purification->recrystallization If crystalline solid column_chromatography Column Chromatography primary_purification->column_chromatography If oil or isomer mixture pure_product Pure Aminopyrazole Derivative recrystallization->pure_product hplc Preparative HPLC (for difficult separations) column_chromatography->hplc If isomers persist column_chromatography->pure_product hplc->pure_product

Figure 1. General workflow for the purification of aminopyrazole derivatives.

Troubleshooting Guides

Issue 1: Low Yield After Purification

A low recovery of the desired aminopyrazole derivative can be frustrating. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Product Loss During Workup - Ensure the correct pH is used during extraction to prevent the aminopyrazole (which is basic) from remaining in the aqueous layer. - Minimize the number of extraction and washing steps. - Use saturated brine washes to reduce the solubility of the product in the aqueous phase.
Incomplete Crystallization - Ensure the solution is sufficiently concentrated before cooling. - Cool the solution slowly to promote crystal growth. - If necessary, cool to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. - Add a seed crystal to induce crystallization.
Co-elution of Product and Impurities in Column Chromatography - Optimize the mobile phase polarity. A less polar solvent system will generally increase the retention time of all components, potentially improving separation. - Use a longer column or a stationary phase with a smaller particle size to increase resolution. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product Degradation - Some aminopyrazole isomers are unstable.[1] Avoid prolonged exposure to heat or strong acids/bases during purification. - Purify the product as quickly as possible after synthesis.
Issue 2: Persistent Impurities After Purification

If your purified aminopyrazole derivative still shows the presence of impurities, consider the following strategies.

Type of Impurity Suggested Purification Strategy
Uncyclized Hydrazone Intermediate - This impurity is often more polar than the desired aminopyrazole. Column chromatography with a gradually increasing solvent polarity can be effective for separation. - Consider resubjecting the crude material to the reaction conditions with prolonged heating to drive the cyclization to completion.
N-Acetylated Amide - This side product can be difficult to separate due to similar polarity. If column chromatography is ineffective, preparative HPLC may be necessary. - To avoid its formation, use a non-acetylating solvent or catalyst if the reaction requires heat.
Regioisomers - Fractional Crystallization: This technique can be effective if the regioisomers have slightly different solubilities in a particular solvent. It involves multiple recrystallization steps to enrich one isomer. - Column Chromatography: While challenging, separation can sometimes be achieved with a very long column, a shallow solvent gradient, and careful fraction collection. - Preparative HPLC: This is often the most effective method for separating stubborn regioisomers, offering high resolution.

Experimental Protocols

Protocol 1: Recrystallization of a Substituted 5-Aminopyrazole

This protocol is a general guideline and may need optimization for specific derivatives.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aminopyrazole derivative in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography for Separation of Regioisomers

This protocol provides a starting point for the separation of 3- and 5-aminopyrazole isomers.

  • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio like 9:1). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect small fractions and monitor the elution of the isomers by thin-layer chromatography (TLC).

  • Analysis and Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical Aminopyrazole Derivative
Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Recrystallization (Ethanol/Water) 85% (with 10% regioisomer)95%70%Effective at removing non-isomeric impurities, but less effective for regioisomer separation.
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) 85% (with 10% regioisomer)98% (for the major isomer)60%Good separation of the major isomer, but some loss due to co-elution.
Preparative HPLC (C18, Acetonitrile/Water Gradient) 85% (with 10% regioisomer)>99% (for both isomers)85% (combined)Excellent separation of regioisomers with high recovery.
Table 2: Recommended Recrystallization Solvents for Aminopyrazole Derivatives
Aminopyrazole Derivative Type Single Solvents Solvent Mixtures
Simple, non-polar substituents Toluene, CyclohexaneHexane/Ethyl Acetate, Hexane/Acetone
Polar substituents (e.g., -OH, -COOH) Ethanol, Methanol, WaterEthanol/Water, Methanol/Water
Aromatic substituents Toluene, Xylene, EthanolToluene/Hexane

Visualization of Troubleshooting Logic

G start Purification Problem low_yield Low Yield? start->low_yield impurity Persistent Impurity? start->impurity check_workup Review Workup Procedure low_yield->check_workup Yes optimize_cryst Optimize Crystallization low_yield->optimize_cryst Yes optimize_chrom Optimize Chromatography low_yield->optimize_chrom Yes check_stability Assess Product Stability low_yield->check_stability Yes identify_impurity Identify Impurity (e.g., NMR, MS) impurity->identify_impurity Yes is_isomer Is it a Regioisomer? identify_impurity->is_isomer fractional_cryst Try Fractional Crystallization is_isomer->fractional_cryst Yes prep_hplc Use Preparative HPLC is_isomer->prep_hplc Yes adjust_chrom Adjust Chromatography (Solvent/Stationary Phase) is_isomer->adjust_chrom No

Figure 2. Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the solubility issues of pyrazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole compounds exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many pyrazole compounds stems from their molecular structure. The planar, aromatic nature of the pyrazole ring can lead to strong intermolecular forces in the crystal lattice, making it difficult for water molecules to solvate the compound.[1] Additionally, many pyrazole derivatives possess hydrophobic substituents that further decrease their affinity for aqueous environments.[2]

Q2: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common phenomenon is known as "antisolvent precipitation" or "solvent shock".[3][4][5] Pyrazole compounds are often highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but have very limited solubility in the aqueous buffers used for most biological assays.[4] When a concentrated DMSO stock solution is rapidly diluted into the buffer, the compound is forced into an environment where it is no longer soluble, causing it to crash out of solution.[4]

Q3: What is the first step I should take to assess the solubility of my compound?

A3: A kinetic solubility assay is the recommended first step, especially in the early stages of drug discovery.[6][7][8] This high-throughput method involves adding a small amount of a concentrated DMSO stock solution of your compound to an aqueous buffer and then measuring the concentration at which precipitation occurs.[7][8] This provides a rapid assessment of the compound's apparent solubility under assay-relevant conditions.[8]

Q4: What are the most common strategies to improve the solubility of pyrazole compounds for in vitro assays?

A4: Several strategies can be employed, often in combination:

  • Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) can increase solubility. However, the final concentration must be kept low (typically ≤0.5% for DMSO in cell-based assays) to avoid affecting the biological system.[3][4]

  • pH Adjustment: If your pyrazole compound has an ionizable group, adjusting the pH of the buffer can significantly increase solubility by converting the molecule to its more soluble salt form.[4]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the pyrazole compound, while their hydrophilic exterior keeps the entire complex in solution.[4][9][10] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used.[4][]

Q5: How do I choose the right solubilization method for my specific assay?

A5: The choice depends on the compound's properties and the assay's sensitivity to additives. A decision-making workflow can help guide your choice. It's crucial to run vehicle controls (assay buffer with the solubilizing agent alone) to ensure the chosen method does not interfere with your experimental results.[4]

G start Start: Poorly Soluble Pyrazole Compound check_ionizable Does the compound have an ionizable group? start->check_ionizable ph_adjust Adjust pH of Buffer check_ionizable->ph_adjust Yes use_cosolvent Use Co-solvents (e.g., DMSO, PEG) check_ionizable->use_cosolvent No check_ph_compat Is new pH compatible with assay? ph_adjust->check_ph_compat check_ph_compat->use_cosolvent No final_assay Proceed with Assay (Include Vehicle Controls) check_ph_compat->final_assay Yes check_cosolvent_compat Is co-solvent concentration compatible with assay? use_cosolvent->check_cosolvent_compat use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_cosolvent_compat->use_cyclodextrin No check_cosolvent_compat->final_assay Yes check_cd_compat Does cyclodextrin interfere with assay? use_cyclodextrin->check_cd_compat check_cd_compat->final_assay Yes reformulate Re-evaluate Strategy or Reformulate check_cd_compat->reformulate No

Caption: Decision workflow for selecting a solubilization strategy.
Troubleshooting Guide

Scenario 1: My pyrazole compound precipitates immediately upon dilution into the aqueous buffer.

Observation Potential Cause Recommended Solution
Instantaneous cloudiness or formation of visible particles upon adding DMSO stock to buffer.Solvent Shock / Antisolvent Precipitation [3][4][5]1. Pre-warm the buffer: Warm the aqueous solution to the experimental temperature (e.g., 37°C) before adding the compound.[3][12] 2. Slow, dropwise addition: Add the DMSO stock to the buffer drop-by-drop while vortexing or swirling the buffer to facilitate rapid mixing and avoid localized high concentrations.[3] 3. Lower stock concentration: If possible, use a lower concentration DMSO stock to reduce the magnitude of the solvent shift.
Precipitation occurs only at higher concentrations in a serial dilution.Exceeding Kinetic Solubility Limit [3]1. Determine the solubility limit: Perform a kinetic solubility assay to identify the maximum soluble concentration under your specific assay conditions.[6][8] 2. Adjust concentration range: Ensure the highest concentration used in your assay is below this determined limit. Erroneous IC50 values can result from testing above the solubility limit.[13]

Scenario 2: My compound solution is initially clear but becomes cloudy or shows precipitate over time in the incubator.

Observation Potential Cause Recommended Solution
Precipitate forms after incubation at 37°C.Temperature-Dependent Solubility [3] or Compound Instability 1. Equilibrate components: Ensure all solutions, including the compound stock and media, are at 37°C before mixing.[3][12] 2. Prepare fresh: Prepare the final working solution immediately before use.[3]
Cloudiness appears after several hours in a CO₂ incubator.pH Shift in Medium: Cellular metabolism or the CO₂ environment can alter the media pH, affecting the solubility of pH-sensitive compounds.[5][12]1. Use buffered media: Ensure the medium is adequately buffered for the CO₂ concentration (e.g., with HEPES).[12] 2. Test pH sensitivity: Determine your compound's solubility across a relevant pH range.
Precipitation observed specifically in cell culture media, but not in simple buffer.Interaction with Media Components: Proteins (like albumin in FBS), salts, or other components can interact with the compound, causing it to precipitate.[5][12][14]1. Reduce serum percentage: Test if lowering the Fetal Bovine Serum (FBS) concentration improves solubility.[5] 2. Consider serum-free media: If interactions are confirmed, transitioning to a serum-free formulation may be necessary.[5]
Quantitative Data on Solubility Enhancement

The following table provides illustrative data on how different solubilization techniques can improve the aqueous solubility of a model pyrazole compound.

Method Vehicle Composition Apparent Solubility (µg/mL) Fold Increase
Control Phosphate-Buffered Saline (PBS), pH 7.4~51
Co-solvent 0.5% DMSO in PBS~255
Co-solvent Blend [15]5% DMSO, 40% PEG300, 5% Tween-80 in Saline>200>40
Cyclodextrin [4]10% (w/v) SBE-β-CD in Water~150~30
pH Adjustment [4]Citrate Buffer, pH 3.0~120~24
Note: Values are hypothetical and for illustrative purposes. Actual solubility enhancement is highly compound-dependent.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry

This protocol outlines a high-throughput method to determine the apparent solubility of a pyrazole compound.[8][12]

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Measurement & Analysis prep_stock 1. Prepare 10 mM stock of pyrazole in 100% DMSO prep_buffer 2. Prepare aqueous assay buffer (e.g., PBS, pH 7.4) plate_setup 3. Dispense 5 µL of DMSO stock into a 96-well plate well prep_buffer->plate_setup add_buffer 4. Add 245 µL of pre-warmed buffer to achieve 200 µM final concentration (2% DMSO) plate_setup->add_buffer mix_incubate 5. Mix and incubate at a controlled temperature (e.g., 37°C) for 2 hours add_buffer->mix_incubate measure 6. Measure light scattering using a nephelometer mix_incubate->measure analyze 7. Plot light scattering vs. concentration. The point of sharp increase indicates the kinetic solubility limit. measure->analyze

Caption: Workflow for a kinetic solubility assay using nephelometry.

Materials:

  • Test pyrazole compound

  • Anhydrous, high-purity DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer (light-scattering plate reader)

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[12]

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[12]

  • Add Buffer: Add the appropriate aqueous buffer to each well to achieve the desired final concentration range. It is common to perform a serial dilution at this step.[12]

  • Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours).[7][12]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the presence of undissolved particles (precipitate).[7][12]

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol describes how to prepare a pyrazole compound formulation using a modified cyclodextrin.[15]

Materials:

  • Test pyrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous vehicle (e.g., sterile saline or PBS)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., a 10-20% w/v solution).

  • Add Compound: Accurately weigh and add the solid pyrazole compound to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for an extended period (e.g., 1-2 hours) at room temperature. Gentle warming or sonication can be used to aid in the dissolution and complex formation.

  • Filtration: Once the solution appears clear, filter it through a 0.22 µm sterile filter to remove any remaining undissolved compound or particulates.[15]

  • Usage: Use the resulting clear solution as the stock for your biological assay. Remember to include a vehicle control containing only the HP-β-CD solution in your experiment.

References

side reactions to avoid during the synthesis of 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of 5-aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-aminopyrazoles?

A1: The most versatile and widely used method is the condensation of a β-ketonitrile with a hydrazine. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole.[1][2]

Q2: What is the primary side reaction to be aware of during this synthesis?

A2: The most significant challenge, particularly when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), is the formation of the regioisomeric 3-aminopyrazole. The two nitrogen atoms of the substituted hydrazine have different nucleophilicity, leading to two possible cyclization pathways and a mixture of products.[3][4]

Q3: Besides regioisomer formation, what are other potential side products?

A3: Other common side products include:

  • Uncyclized Hydrazone Intermediates: Incomplete cyclization can lead to the isolation of the stable hydrazone intermediate.[4]

  • Dimerization Products: Under certain conditions, such as in the presence of a copper catalyst, 5-aminopyrazoles can undergo dimerization to form pyrazole-fused pyridazines and pyrazines.[5][6]

  • N-Acetylated Byproducts: When using acetic acid as a solvent at elevated temperatures, the 5-amino group can be acetylated.[4][7]

  • Fused Heterocyclic Systems: As versatile binucleophiles, 5-aminopyrazoles can react further, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.[4][8]

Q4: How can I confirm the regiochemistry of my final product?

A4: While standard 1D NMR and mass spectrometry are essential for initial characterization, unambiguous determination of the regioisomer often requires advanced 2D NMR techniques. Specifically, 1H-15N HMBC can establish the connectivity between the pyrazole ring nitrogen and its substituent.[4] In many cases, single-crystal X-ray diffraction provides definitive structural proof.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 5-aminopyrazoles and offers strategies for mitigation.

Issue 1: Formation of a Mixture of 3-Aminopyrazole and 5-Aminopyrazole Regioisomers

The ratio of these isomers is highly dependent on reaction conditions, which can be manipulated to favor one over the other by leveraging kinetic versus thermodynamic control.[3][4]

Troubleshooting Steps:

Objective Strategy Rationale Key Parameters
Synthesize 5-Aminopyrazole (Thermodynamic Product) Employ neutral or acidic conditions at elevated temperatures.These conditions allow for the equilibration of the initial Michael adducts, leading to the more thermodynamically stable 5-aminopyrazole isomer.[3][4]Solvent: Toluene, EthanolCatalyst: Acetic AcidTemperature: Reflux (e.g., 80-110°C)
Synthesize 3-Aminopyrazole (Kinetic Product) Use basic conditions at low temperatures.At low temperatures under basic conditions, the initial Michael addition is followed by rapid cyclization, "trapping" the kinetically favored 3-aminopyrazole isomer.[3]Base: Sodium EthoxideTemperature: 0°C
Issue 2: Incomplete Reaction and Presence of Uncyclized Hydrazone Intermediate

This issue arises when the cyclization step is slow or disfavored under the chosen reaction conditions.

Troubleshooting Steps:

  • Increase Reaction Temperature: If the reaction is being run at a low or moderate temperature, increasing the heat can provide the necessary activation energy for the cyclization to occur.

  • Add an Acid Catalyst: A catalytic amount of a protic acid, such as acetic acid, can facilitate the cyclization by protonating the nitrile group, making it more electrophilic.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the intermediate is consumed.

Issue 3: Formation of N-Acetylated Byproduct

This side reaction is specific to the use of acetic acid as a solvent at high temperatures.

Troubleshooting Steps:

  • Use a Catalytic Amount of Acid: Instead of using acetic acid as the solvent, use an inert solvent like toluene or ethanol and add only a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Use a Different Acid Catalyst: Consider using a different acid catalyst, such as p-toluenesulfonic acid, which is less likely to participate in a side reaction.

  • Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature to minimize the rate of the N-acetylation reaction.

Experimental Protocols

General Protocol for the Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol is optimized for the selective synthesis of the 5-aminopyrazole isomer.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile (1.0 eq) in toluene (to make a 0.2 M solution).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Workup: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizing Reaction Pathways

reaction_pathway start β-Ketonitrile + Substituted Hydrazine intermediate Hydrazone Intermediate start->intermediate Condensation thermo_product 5-Aminopyrazole (Thermodynamic Product) intermediate->thermo_product Cyclization (High Temp, Acidic/Neutral) kinetic_product 3-Aminopyrazole (Kinetic Product) intermediate->kinetic_product Cyclization (Low Temp, Basic)

Caption: Regioselectivity in 5-aminopyrazole synthesis.

troubleshooting_workflow start Experiment Start: Synthesis of 5-Aminopyrazole check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity pure_product Desired Product Obtained check_purity->pure_product Pure side_products Side Products Detected check_purity->side_products Impure identify_side_product Identify Side Product(s) side_products->identify_side_product regioisomer Regioisomer Mixture? identify_side_product->regioisomer incomplete_rxn Uncyclized Intermediate? identify_side_product->incomplete_rxn other_byproduct Other Byproduct? identify_side_product->other_byproduct adjust_conditions Adjust Reaction Conditions: Temp, Catalyst, Time regioisomer->adjust_conditions Yes purify Purification regioisomer->purify No (Separable) incomplete_rxn->adjust_conditions Yes incomplete_rxn->purify No (Separable) other_byproduct->adjust_conditions Yes other_byproduct->purify No (Separable) adjust_conditions->start Rerun Experiment purify->pure_product

Caption: Troubleshooting workflow for 5-aminopyrazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 5-isopropyl-1H-pyrazol-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 5-isopropyl-1H-pyrazol-3-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a structured format to assist in your preclinical manufacturing efforts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 4-methyl-3-oxopentanenitrile (Precursor) - Incomplete reaction due to insufficient base or reaction time.- Impure starting materials (ethyl isobutyrate, acetonitrile).- Inefficient quenching and work-up leading to product loss.- Ensure potassium tert-butoxide is fresh and used in appropriate molar excess.- Monitor the reaction by TLC or LC-MS to confirm completion.- Use anhydrous solvents to prevent quenching of the base.- Optimize the work-up procedure to minimize product loss during extraction.
Low Yield of this compound - Incomplete cyclization of the β-ketonitrile intermediate.- Degradation of hydrazine hydrate.- Suboptimal reaction temperature or time.- Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to drive the reaction to completion.[1]- Use fresh, high-quality hydrazine hydrate.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[2]- Consider a modest increase in reaction temperature if the reaction is sluggish.
Formation of Impurities/Side Products - Presence of unreacted starting materials.- Formation of regioisomers if a substituted hydrazine were to be used (not applicable for hydrazine hydrate).- Potential for side reactions under harsh conditions.- Ensure complete consumption of starting materials by monitoring the reaction.- Purify the crude product using column chromatography or recrystallization.[1]
Product Discoloration (Yellow/Brown) - Formation of colored impurities from the starting materials or byproducts.[1]- Treat the crude product with activated carbon during work-up or recrystallization.- Ensure high purity of the starting β-ketonitrile.
Difficulty in Product Isolation/Purification - Product may be partially soluble in the reaction solvent, leading to incomplete precipitation.- Oily crude product that is difficult to handle.- If precipitation is used for isolation, cool the reaction mixture to 0-5 °C to maximize crystal formation.- If the product is an oil, purify using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful scale-up of the 4-methyl-3-oxopentanenitrile synthesis?

A1: The most critical parameter is maintaining anhydrous conditions. The strong base used in the reaction, such as potassium tert-butoxide, will be quenched by water, leading to incomplete reaction and lower yields. Ensure all solvents and reagents are thoroughly dried before use.

Q2: I am observing a persistent yellow color in my final this compound product. How can I remove it?

A2: Discoloration is often due to minor impurities.[1] Recrystallization from a suitable solvent system is a highly effective method for removing colored impurities. You can also try treating a solution of the crude product with activated carbon before filtration and recrystallization.

Q3: Is it necessary to use an inert atmosphere for the cyclization reaction with hydrazine?

A3: While hydrazine itself can be sensitive to air, for many pyrazole syntheses at a laboratory scale, an inert atmosphere is not strictly necessary. However, for a large-scale reaction, it is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential side reactions and ensure reproducibility.

Q4: Can I use a different base for the synthesis of 4-methyl-3-oxopentanenitrile?

A4: While other strong, non-nucleophilic bases can be used, potassium tert-butoxide is a common and effective choice for this type of condensation. The choice of base can influence the reaction rate and yield, so any substitution would require re-optimization of the reaction conditions.

Q5: How can I monitor the progress of the reactions effectively?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the β-ketonitrile formation and the subsequent cyclization.[2] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis and to identify any major side products.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-3-oxopentanenitrile

This protocol is adapted from general procedures for the synthesis of β-ketonitriles.

Materials:

  • Ethyl isobutyrate

  • Acetonitrile

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of ethyl isobutyrate (1.0 eq.) in anhydrous THF, add potassium tert-butoxide (2.1 eq.) portion-wise at room temperature.

  • Stir the resulting suspension for 15 minutes.

  • Add acetonitrile (1.0 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-methyl-3-oxopentanenitrile, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the cyclization of the β-ketonitrile with hydrazine.

Materials:

  • 4-methyl-3-oxopentanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Activated carbon (optional)

Procedure:

  • Dissolve the crude 4-methyl-3-oxopentanenitrile (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If discoloration is significant, add a small amount of activated carbon and stir for 30 minutes.

  • Filter the mixture (if activated carbon was used) and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by silica gel column chromatography.

Data Presentation

Parameter Synthesis of 4-methyl-3-oxopentanenitrile Synthesis of this compound
Key Reagents Ethyl isobutyrate, Acetonitrile, Potassium tert-butoxide4-methyl-3-oxopentanenitrile, Hydrazine hydrate
Solvent Anhydrous THFEthanol
Typical Molar Ratios Ethyl isobutyrate (1.0), Acetonitrile (1.0), K-tert-butoxide (2.1)4-methyl-3-oxopentanenitrile (1.0), Hydrazine hydrate (1.1)
Reaction Temperature Room TemperatureReflux
Typical Reaction Time 2-4 hours4-8 hours
Typical Yield 70-85%80-95%
Purification Method Aqueous work-up, optional distillationRecrystallization or Column Chromatography

Visualizations

Synthesis_Pathway reagents1 Ethyl Isobutyrate + Acetonitrile ketonitrile 4-methyl-3-oxopentanenitrile reagents1->ketonitrile Condensation base Potassium tert-butoxide in THF product This compound ketonitrile->product Cyclization (in Ethanol, Reflux) reagents2 Hydrazine Hydrate

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield of Final Product check_precursor Check Purity and Yield of 4-methyl-3-oxopentanenitrile start->check_precursor precursor_ok Precursor OK? check_precursor->precursor_ok optimize_precursor Optimize Precursor Synthesis: - Anhydrous conditions - Reaction time/temp precursor_ok->optimize_precursor No check_cyclization Review Cyclization Step precursor_ok->check_cyclization Yes optimize_precursor->start Re-run cyclization_params Check: - Hydrazine quality/excess - Reaction time/temp check_cyclization->cyclization_params purification_issue Investigate Purification Loss cyclization_params->purification_issue end Yield Improved purification_issue->end

Caption: Troubleshooting workflow for low yield issues.

References

Validation & Comparative

comparing the efficacy of 5-isopropyl-1H-pyrazol-3-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic development. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an objective comparison of the efficacy of pyrazole-based kinase inhibitors, with a focus on the pyrazolo[4,3-d]pyrimidine core, against the well-characterized, broad-spectrum inhibitor, Staurosporine. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and design of novel kinase inhibitors.

While the specific compound 5-isopropyl-1H-pyrazol-3-amine is a simple pyrazole derivative, publicly available data on its kinase inhibitory activity is limited. Therefore, this guide will broaden the scope to evaluate more complex, yet structurally related, pyrazole-containing molecules that have been extensively studied as potent kinase inhibitors. The pyrazolo[4,3-d]pyrimidine scaffold, a bioisostere of adenine, is particularly prominent and serves as an excellent exemplar of the potential of the pyrazole core.[1][2] These compounds have demonstrated significant inhibitory activity, particularly against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2]

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

To provide a clear comparison of the inhibitory potential of pyrazole-based compounds, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several pyrazolo[4,3-d]pyrimidine derivatives against a panel of kinases. For context, the IC50 values for the non-selective kinase inhibitor Staurosporine are also included.

Kinase TargetPyrazolo[4,3-d]pyrimidine (Compound 7)¹[1]LGR6768²Staurosporine
CDK2/cyclin A 21 nM-3 nM[3]
CDK5/p25 35 nM--
CDK7/cyclin H/MAT1 -13 nM-
CDK9/cyclin T1 200 nM--
GSK3α/β >10,000 nM--
PKCα --0.7 nM[4]
PKA --7 nM[4]
SRC >10,000 nM-6 nM[3]
ABL >10,000 nM--
¹Compound 7: 7-Benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine[1]
²LGR6768: 5-(piperidin-4-yl)thio-3-isopropyl-7-(2-phenylbenzyl)amino-1(2)H-pyrazolo[4,3-d]pyrimidine

The data clearly illustrates the high potency and selectivity of the pyrazolo[4,3-d]pyrimidine scaffold for CDKs, particularly CDK2 and CDK5, when compared to the broad-spectrum activity of Staurosporine. For instance, Compound 7 exhibits nanomolar inhibition of CDK2 and CDK5 while showing negligible activity against other kinases like GSK3α/β, SRC, and ABL at concentrations up to 10,000 nM.[1] This selectivity is a critical attribute in the development of targeted therapies with reduced off-target effects.

Key Signaling Pathway: CDK-Regulated Cell Cycle Progression

Cyclin-dependent kinases are central to the regulation of the cell cycle, a fundamental process for cell growth and proliferation.[5][6] The activity of CDKs is tightly controlled by their association with regulatory subunits called cyclins.[6] The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]

CDK_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2 Cyclin A / CDK2 G1_S_Transition->CyclinA_CDK2 activates S_Phase S Phase (DNA Replication) CyclinA_CDK2->S_Phase promotes CyclinB_CDK1 Cyclin B / CDK1 S_Phase->CyclinB_CDK1 activates G2_M_Transition G2/M Phase Transition CyclinB_CDK1->G2_M_Transition promotes Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: CDK-regulated cell cycle progression and points of inhibition.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of potential drug candidates. A generalized protocol for an in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific protein kinase.

1. Materials:

  • Purified recombinant kinase
  • Kinase-specific substrate (e.g., histone H1 for CDKs)
  • [γ-³²P]ATP (radiolabeled ATP)
  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
  • Test compound (e.g., this compound derivative) dissolved in DMSO
  • Staurosporine (positive control)
  • Phosphocellulose paper
  • Wash buffer (e.g., 75 mM phosphoric acid)
  • Scintillation counter and scintillation fluid

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Staurosporine in DMSO.
  • Kinase Reaction:
  • In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase.
  • Add the test compound or control (DMSO for negative control, Staurosporine for positive control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
  • Initiate the kinase reaction by adding [γ-³²P]ATP.
  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
  • Reaction Termination and Substrate Capture:
  • Spot a portion of the reaction mixture onto phosphocellulose paper.
  • Immediately immerse the paper in the wash buffer to stop the reaction and remove unincorporated [γ-³²P]ATP.
  • Wash the paper several times with the wash buffer.
  • Quantification:
  • Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid.
  • Measure the amount of incorporated radioactivity using a scintillation counter.
  • Data Analysis:
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagents [label="Prepare Reagents:\n- Kinase\n- Substrate\n- Buffer\n- [γ-³²P]ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_compounds [label="Prepare Serial Dilutions\nof Test Compound & Controls", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction_setup [label="Set up Kinase Reaction:\nBuffer + Substrate + Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubation [label="Add Compound/Controls\nPre-incubate", fillcolor="#FBBC05", fontcolor="#202124"]; initiate_reaction [label="Initiate Reaction with [γ-³²P]ATP\nIncubate at 30°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop_reaction [label="Spot onto Phosphocellulose Paper\nWash to Remove Unincorporated ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Calculate % Inhibition\nDetermine IC50", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_reagents; start -> prep_compounds; prep_reagents -> reaction_setup; prep_compounds -> pre_incubation; reaction_setup -> pre_incubation; pre_incubation -> initiate_reaction; initiate_reaction -> stop_reaction; stop_reaction -> quantify; quantify -> analyze; analyze -> end; } Caption: Experimental workflow for a radiometric kinase inhibition assay.

Conclusion

The pyrazole scaffold, particularly in the form of pyrazolo[4,3-d]pyrimidines, represents a highly promising framework for the development of potent and selective kinase inhibitors. The comparative data presented herein demonstrates the ability to achieve significant selectivity for specific kinase families, such as CDKs, over broad-spectrum inhibitors like Staurosporine. This selectivity is paramount for the development of targeted therapies with improved safety profiles. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers engaged in the discovery and evaluation of novel kinase inhibitors based on this versatile heterocyclic core.

References

A Comparative Guide to the In Vitro Anticancer Activity of Pyrazole Derivatives: Validating 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro anticancer activity of novel pyrazole compounds, with a focus on the potential evaluation of 5-isopropyl-1H-pyrazol-3-amine. While specific experimental data for this compound is not yet publicly available, this document outlines the established anticancer potential of structurally related pyrazole derivatives and provides the necessary experimental protocols and data presentation formats to facilitate its evaluation.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant promise as anticancer agents.[1][2][3][4][5] These compounds have been shown to target a variety of cancer cell lines and operate through diverse mechanisms of action, including the inhibition of critical cellular processes like cell cycle progression and signaling pathways essential for tumor growth.[1][2][4][5]

Comparative Analysis of Anticancer Activity

To objectively assess the potential of a novel compound like this compound, its cytotoxic effects should be compared against other well-characterized pyrazole derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several potent pyrazole analogs against a panel of human cancer cell lines. A placeholder is included for this compound to illustrate how its data would be integrated for a comprehensive comparison.

Table 1: Cytotoxic Activity (IC50, µM) of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)U251 (Glioblastoma)Reference Drug (Doxorubicin)
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Compound 11 (a 2-pyrazoline derivative)----11.9-
Compound 3f (a 1,3,5-triaryl pyrazole)------
Pyrazole-based azole 17b -3.46 µg/mL---0.95 µg/mL (Cisplatin)
Pyrazolo[1,5-a]pyrimidine 34 10.82----9.76
Ferrocene-pyrazole hybrid 47c ---3.12--
Pyrano[2,3-c]pyrazole 50h 31.87 µg/mL-----

Note: Direct comparison of µM and µg/mL values requires conversion based on the molecular weight of the respective compounds.

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation of anticancer activity. The following are detailed methodologies for key in vitro assays commonly employed in the evaluation of novel anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2, HCT116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 24 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic, and Annexin V-negative/PI-positive cells are necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay and then harvested.

  • Cell Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.

Potential Mechanisms of Action and Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] For instance, some pyrazoles have been found to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[1][6] Others may induce apoptosis through the generation of reactive oxygen species (ROS) or by targeting the Bcl-2 family of proteins.[7][8]

Below are diagrams illustrating a general experimental workflow for in vitro anticancer drug screening and a simplified representation of a common signaling pathway targeted by anticancer agents.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines Panel viability Cell Viability Assay (MTT) start->viability compound This compound (Test Compound) compound->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot, etc.) apoptosis->pathway cell_cycle->pathway

Figure 1. A typical experimental workflow for the in vitro validation of a novel anticancer compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression pyrazole Pyrazole Derivative (Potential Inhibitor) pyrazole->receptor pyrazole->raf

Figure 2. A simplified MAPK/ERK signaling pathway, a common target for anticancer pyrazole derivatives.

Conclusion

The diverse and potent anticancer activities exhibited by a wide range of pyrazole derivatives underscore the potential of novel analogs such as this compound as valuable subjects for anticancer drug discovery. By employing the standardized experimental protocols and comparative data analysis framework presented in this guide, researchers can systematically and objectively validate the in vitro anticancer activity of this and other novel compounds, paving the way for further preclinical and clinical development.

References

structure-activity relationship (SAR) studies of 5-isopropyl-1H-pyrazol-3-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel pyrazole analogs, focusing on their potential as kinase inhibitors. The data presented here is primarily based on a study of 4-substituted pyrazole derivatives designed as inhibitors of Aurora kinase A, a key regulator of cell division and a target in cancer therapy.

Data Presentation: Inhibitory Activity of Pyrazole Analogs

The following table summarizes the in vitro inhibitory activity of a series of novel pyrazole analogs against Aurora-A kinase and their cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231). The data highlights how modifications to the pyrazole scaffold influence their biological activity.

Compound IDRAurora-A Kinase IC50 (µM)[1]MCF-7 GI50 (µM)[1]MDA-MB-231 GI50 (µM)[1]
5a Phenyl>1011.2310.19
5b 4-Fluorophenyl5.348.347.89
5c 4-Chlorophenyl4.876.786.54
5d 4-Bromophenyl3.124.564.32
5e 4-Nitrophenyl1.120.870.63
5f 4-Methylphenyl6.129.128.98
5g 4-Methoxyphenyl7.019.879.54
5h Imidazolyl0.780.120.21
Alisertib (Standard) -3.36--
Imatinib (Standard) --16.0810.36

Structure-Activity Relationship (SAR) Summary:

  • Substitution at the 4-position of the pyrazole ring significantly impacts activity. The unsubstituted phenyl analog (5a) showed weak activity.[1]

  • Electron-withdrawing groups enhance potency. Analogs with nitro (5e) and halogen (5b, 5c, 5d) substituents at the para-position of the phenyl ring displayed increased inhibitory activity against Aurora-A kinase and cancer cell lines.[1]

  • The imidazole-substituted analog (5h) exhibited the highest potency, with an IC50 value of 0.78 µM against Aurora-A kinase, which is more potent than the standard inhibitor Alisertib.[1] This suggests that the imidazole moiety may form favorable interactions within the kinase's active site.[1]

  • Electron-donating groups, such as methyl (5f) and methoxy (5g), led to a decrease in activity compared to the electron-withdrawing groups.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Aurora-A Kinase Inhibition Assay [1]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized pyrazole analogs against Aurora-A kinase.

  • Methodology:

    • The kinase assay was performed using the ADP-Glo™ Kinase Assay kit.

    • A reaction mixture containing Aurora-A kinase, a specific substrate peptide, and ATP in a kinase buffer was prepared.

    • The test compounds were added to the reaction mixture at varying concentrations.

    • The reaction was incubated at 30°C for 60 minutes.

    • Following incubation, the ADP-Glo™ reagent was added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent was then added to convert the generated ADP back to ATP, which is subsequently used by luciferase to generate a luminescent signal.

    • The luminescence, which is proportional to the amount of ADP produced and inversely proportional to the kinase activity, was measured using a plate reader.

    • IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

2. Cell Viability (SRB) Assay [1]

  • Objective: To evaluate the cytotoxic effects of the pyrazole analogs on MCF-7 and MDA-MB-231 human breast cancer cell lines.

  • Methodology:

    • Cancer cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

    • After the incubation period, the cells were fixed with trichloroacetic acid (TCA).

    • The fixed cells were stained with Sulforhodamine B (SRB) dye.

    • The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris buffer.

    • The absorbance was measured at 510 nm using a microplate reader.

    • The GI50 (Growth Inhibition 50) values were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Aurora A kinase signaling pathway and the general experimental workflow for evaluating the synthesized pyrazole inhibitors.

Aurora_A_Signaling_Pathway cluster_AuroraA Aurora A Kinase Regulation G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Aurora A Kinase Aurora A Kinase G2 Phase->Aurora A Kinase Activates Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase PLK1 PLK1 Aurora A Kinase->PLK1 Activates Centrosome Maturation Centrosome Maturation Aurora A Kinase->Centrosome Maturation Promotes Spindle Assembly Spindle Assembly Aurora A Kinase->Spindle Assembly Promotes Pyrazole Analog (e.g., 5h) Pyrazole Analog (e.g., 5h) Pyrazole Analog (e.g., 5h)->Aurora A Kinase Inhibits Experimental_Workflow Start Start Synthesis Synthesis of Pyrazole Analogs Start->Synthesis Kinase_Assay In Vitro Aurora-A Kinase Assay Synthesis->Kinase_Assay Cell_Assay Cell Viability (SRB) Assay Synthesis->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Identification Identification of Lead Compound (5h) SAR_Analysis->Lead_Identification End End Lead_Identification->End

References

A Comparative Analysis of the Biological Activity of Pyrazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of pyrazole isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes key quantitative data, details experimental protocols for cited bioassays, and visualizes relevant signaling pathways and workflows.

Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The arrangement of substituents on the pyrazole ring gives rise to various isomers, which can exhibit distinct biological profiles. Understanding the structure-activity relationships (SAR) of these isomers is crucial for the rational design of more potent and selective therapeutic agents.[4] This guide focuses on comparing the biological activities of different pyrazole isomers, providing a valuable resource for drug discovery and development.

Anticancer Activity: A Tale of Two Isomers

The substitution pattern on the pyrazole ring significantly influences its anticancer activity. Studies have shown that different isomers of the same substituted pyrazole can exhibit varying potencies against cancer cell lines. This is often attributed to the differential binding of isomers to target enzymes, such as cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle progression.[2]

For instance, a series of novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and evaluated as CDK2 inhibitors. Within this series, positional isomers demonstrated marked differences in their inhibitory activity.

Table 1: Comparative Anticancer Activity of Pyrazole Isomers Against A2780 Ovarian Cancer Cells

Compound IDIsomer TypeTargetKi (µM)GI50 (µM)
Isomer A 1,3-disubstitutedCDK2, CDK50.007, 0.003~28-fold lower than lead
Isomer B 1,5-disubstitutedCDK20.0050.127–0.560

Data synthesized from multiple sources for comparative purposes.

The data suggests that subtle changes in the spatial arrangement of substituents can lead to significant differences in biological activity, highlighting the importance of regioselective synthesis in drug design.

Signaling Pathway: Aurora Kinase A Inhibition

Several pyrazole derivatives exert their anticancer effects by inhibiting Aurora A kinase, a key regulator of mitosis.[5][6] Inhibition of Aurora A can lead to defects in spindle formation, cell cycle arrest, and ultimately, apoptosis.

Aurora_Kinase_A_Pathway cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis G2 G2 Phase Centrosome_Maturation Centrosome Maturation G2->Centrosome_Maturation Mitotic_Entry Mitotic Entry Aurora_A Aurora A Kinase Centrosome_Maturation->Aurora_A Spindle_Assembly Bipolar Spindle Assembly Mitotic_Entry->Spindle_Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Aurora_A->Mitotic_Entry Promotes Aurora_A->Spindle_Assembly Regulates Pyrazole_Inhibitor Pyrazole Isomer (e.g., Aurora Kinase Inhibitor) Pyrazole_Inhibitor->Aurora_A Inhibits

Aurora A Kinase Signaling Pathway in Mitosis

Anti-inflammatory Activity: Targeting COX-2 Selectivity

The anti-inflammatory properties of many pyrazole derivatives stem from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] Selective inhibition of COX-2 over COX-1 is a key objective in the design of anti-inflammatory drugs to minimize gastrointestinal side effects. The isomeric form of a pyrazole derivative can significantly impact its selectivity and potency as a COX inhibitor.

Table 2: Comparative COX Inhibition of Pyrazole Isomers

CompoundIsomer TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 1,5-Diarylpyrazole150.04375
SC-558 1,5-Diarylpyrazole100.0091111
Hypothetical Isomer C 1,3-Diarylpyrazole50.510
Hypothetical Isomer D 1,5-Diarylpyrazole200.1200

Data for hypothetical isomers is illustrative and based on general SAR trends.

The diarylpyrazole scaffold, particularly the 1,5-disubstituted isomer, is a common feature in many selective COX-2 inhibitors like Celecoxib.[4]

Signaling Pathway: COX-2 in Inflammation

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Pyrazole_Inhibitor Selective Pyrazole Isomer (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Inhibits MIC_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Pyrazole Isomers Start->Prepare_Compounds Inoculate Inoculate Microtiter Plate Wells Prepare_Compounds->Inoculate Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC End End Determine_MIC->End

References

Unveiling the Kinase Inhibition Potential of 5-isopropyl-1H-pyrazol-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the small molecule 5-isopropyl-1H-pyrazol-3-amine with established kinase inhibitors, offering insights into its potential mechanism of action for researchers, scientists, and drug development professionals. While the specific biological target of this compound is not extensively documented, its structural similarity to a known class of kinase inhibitors, the 3-aminopyrazoles, suggests its potential as a modulator of protein kinase activity.

Introduction to 3-Aminopyrazole Kinase Inhibitors

The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors. These compounds have been investigated for their therapeutic potential in a range of diseases, particularly in oncology. Their mechanism of action typically involves competitive binding to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and modulating downstream signaling pathways.

This guide will compare the hypothetical kinase inhibition profile of this compound with two well-characterized pyrazole-based kinase inhibitors: Tozasertib (MK-0457) and PHA-680632. Tozasertib is a pan-Aurora kinase inhibitor, while PHA-680632 also targets Aurora kinases with some cross-reactivity against other kinases. Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Comparative Kinase Inhibition Profile

The following table summarizes the reported inhibitory activities (IC50) of Tozasertib and PHA-680632 against a panel of selected kinases. A hypothetical inhibitory profile for this compound is included for comparative purposes, postulating its potential as a moderately potent and selective kinase inhibitor.

Kinase TargetThis compound (Hypothetical IC50, nM)Tozasertib (MK-0457) (IC50, nM)[1][2][3][4]PHA-680632 (IC50, nM)[5][6][7]
Aurora A1500.627
Aurora B25018135
Aurora C3004.6120
FLT3>100030390
VEGFR2>1000->5500
Abl>1000--
JAK2>1000--

Disclaimer: The IC50 values for this compound are hypothetical and for illustrative purposes only, based on the general activity of this compound class. Experimental validation is required to determine the actual inhibitory profile.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the Aurora kinase signaling pathway, a potential target for this compound. Inhibition of Aurora kinases can disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately, apoptosis.

G cluster_membrane cluster_cytoplasm G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Aurora_A Aurora A G2_Phase->Aurora_A Aurora_B Aurora B Mitosis->Aurora_B Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Apoptosis Apoptosis Spindle_Assembly->Apoptosis Chromosome_Segregation->Apoptosis Inhibitor This compound Inhibitor->Aurora_A Inhibitor->Aurora_B G Start Start Prepare_Kinase_Reaction Prepare kinase, substrate, and ATP solution Start->Prepare_Kinase_Reaction Add_Inhibitor Add serial dilutions of This compound Prepare_Kinase_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Measure_Activity Measure kinase activity (e.g., ADP-Glo assay) Incubate->Measure_Activity Analyze_Data Calculate IC50 value Measure_Activity->Analyze_Data End End Analyze_Data->End

References

Comparative Analysis of 5-isopropyl-1H-pyrazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a foundational element in the design of kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of therapeutically relevant targets. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of structurally related analogs of 5-isopropyl-1H-pyrazol-3-amine. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to aid in the evaluation of these compounds for drug discovery and development.

Cross-Reactivity and Selectivity Profiles

The selectivity of pyrazole-based inhibitors is highly dependent on the substitutions on the pyrazole core and associated moieties. To illustrate this, we compare the kinase inhibitory profiles of two distinct analogs that share a substituted aminopyrazole scaffold.

Compound 1: A Selective RET Kinase Inhibitor

A notable example of a highly selective pyrazole-based inhibitor is 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (Compound 15l from Yoon et al., 2017). This compound was identified as a potent and specific inhibitor of the REarranged during Transfection (RET) kinase, a receptor tyrosine kinase implicated in several cancers.[1] A global kinase profiling assay against a panel of 369 kinases revealed that this compound exclusively inhibits RET, showcasing an exceptional selectivity profile.[1]

Compound 2: A Selective Cyclin-Dependent Kinase (CDK) Inhibitor

In contrast, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines were developed as potent inhibitors of cyclin-dependent kinases (CDKs).[2] Preliminary profiling of one of the most active compounds from this series against a panel of 50 protein kinases demonstrated high selectivity for CDKs, particularly CDK2 and CDK5.[2]

The table below summarizes the inhibitory activity of these representative compounds against their primary targets.

CompoundPrimary Target(s)IC50 (nM)Selectivity Profile
5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide RET (wild-type)44Exclusively inhibits RET in a panel of 369 kinases.[1]
RET (V804M mutant)252
5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine CDK2Low nanomolar (specific value not provided in abstract)Highly selective for CDKs in a panel of 50 protein kinases.[2]
CDK5Low nanomolar (specific value not provided in abstract)

Experimental Protocols

The determination of kinase inhibitor selectivity and cross-reactivity relies on robust and standardized biochemical and cellular assays. Below are detailed methodologies for key experiments commonly employed in profiling these compounds.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

  • Reaction Setup : The kinase reaction is typically performed in a 96-well plate in a final volume of 25-50 µL.

  • Component Mixing : The reaction mixture contains the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation : The reaction is initiated by the addition of a solution containing [γ-³³P]ATP and MgCl₂ at a concentration near the Kₘ for ATP.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination : The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Separation : The phosphorylated substrate is separated from the residual [γ-³³P]ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose filter paper, followed by washing to remove unincorporated ATP.

  • Quantification : The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[3][4][5][6][7]

  • Cell Treatment : Intact cells are treated with the test compound or a vehicle control for a specified period.

  • Heating : The cell suspensions are heated to a range of temperatures to induce thermal denaturation of proteins. Ligand-bound proteins are generally more stable and will denature at higher temperatures.

  • Cell Lysis : After heating, the cells are lysed to release the cellular proteins.

  • Separation of Aggregates : The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification : The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis : A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways targeted by these inhibitors and the workflows of the experimental assays provides a clearer understanding of their mechanism of action and the methods used for their evaluation.

G RET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor Tyrosine Kinase RAS RAS RET_Receptor->RAS Activation PI3K PI3K RET_Receptor->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., CREB, ELK1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) mTOR->Gene_Expression Transcription_Factors->Gene_Expression Compound_1 Compound 1 (RET Inhibitor) Compound_1->RET_Receptor Inhibition

Caption: RET Signaling Pathway and Inhibition by Compound 1.

G CDK-Mediated Cell Cycle Regulation G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase G1/S Transition Cyclin_D_CDK46 Cyclin D-CDK4/6 G1_Phase->Cyclin_D_CDK46 Phosphorylation G2_Phase G2 Phase S_Phase->G2_Phase Cyclin_A_CDK2 Cyclin A-CDK2 S_Phase->Cyclin_A_CDK2 M_Phase M Phase (Mitosis) G2_Phase->M_Phase G2/M Transition Cyclin_B_CDK1 Cyclin B-CDK1 G2_Phase->Cyclin_B_CDK1 Rb Rb Cyclin_D_CDK46->Rb Phosphorylation Cyclin_D_CDK46->Rb Phosphorylation Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E_CDK2->Rb Phosphorylation Cyclin_A_CDK2->G2_Phase Cyclin_B_CDK1->M_Phase E2F E2F Rb->E2F Inhibition E2F->S_Phase Promotes Transition Compound_2 Compound 2 (CDK Inhibitor) Compound_2->Cyclin_E_CDK2 Inhibition Compound_2->Cyclin_A_CDK2 Inhibition

Caption: CDK-Mediated Cell Cycle Regulation and Inhibition by Compound 2.

G Experimental Workflow for In Vitro Kinase Assay Start Start Prepare_Reagents Prepare Kinase, Substrate, Test Compound, and ATP Solution Start->Prepare_Reagents Mix_Components Mix Kinase, Substrate, and Test Compound in Reaction Plate Prepare_Reagents->Mix_Components Initiate_Reaction Add [γ-³³P]ATP Solution to Initiate Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Separate Separate Phosphorylated Substrate from Free ATP Stop_Reaction->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a Radiometric In Vitro Kinase Assay.

G Experimental Workflow for CETSA Start Start Cell_Culture Culture Cells Start->Cell_Culture Compound_Treatment Treat Cells with Test Compound or Vehicle Control Cell_Culture->Compound_Treatment Heating Heat Cell Suspensions to Various Temperatures Compound_Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Collect_Supernatant Collect Supernatant (Soluble Protein Fraction) Centrifugation->Collect_Supernatant Protein_Detection Quantify Target Protein (e.g., Western Blot) Collect_Supernatant->Protein_Detection Data_Analysis Generate Melting Curves and Determine Thermal Shift Protein_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

In Vivo Validation of Pyrazole Derivatives as Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide focuses on the therapeutic potential of pyrazole-based compounds, with an initial interest in 5-isopropyl-1H-pyrazol-3-amine. However, a comprehensive review of current literature reveals a lack of specific in vivo validation data for this particular molecule.

Therefore, this guide will pivot to a closely related and well-characterized pyrazole derivative, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide (hereafter referred to as Compound 15l) , for which preclinical data is available.[3][4] Compound 15l has been identified as a potent and specific inhibitor of the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase implicated in the development of various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[3][4][5]

This guide will provide a comparative analysis of Compound 15l against established multi-kinase inhibitors with anti-RET activity, namely Vandetanib and Cabozantinib , which are approved for the treatment of advanced medullary thyroid cancer.[6] The comparison will focus on their in vitro potency and available in vivo efficacy data, supported by detailed experimental protocols and visualizations of the targeted signaling pathway.

The RET Signaling Pathway and Mechanism of Inhibition

The RET receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and differentiation. In certain cancers, RET can be constitutively activated through mutations or gene fusions, leading to uncontrolled cell growth. RET inhibitors, such as the pyrazole derivative Compound 15l, act by blocking the kinase activity of RET, thereby inhibiting downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor RAS RAS RET_Receptor->RAS PI3K PI3K RET_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Compound_15l Compound 15l (Pyrazole Derivative) Compound_15l->RET_Receptor Inhibition experimental_workflow Compound_Synthesis Compound Synthesis (e.g., Compound 15l) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Assay (IC50) In_Vitro_Screening->Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay In_Vitro_Screening->Cell_Proliferation_Assay In_Vivo_Studies In Vivo Studies Cell_Proliferation_Assay->In_Vivo_Studies Xenograft_Model Xenograft Model In_Vivo_Studies->Xenograft_Model Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Toxicity_Studies Toxicity Studies In_Vivo_Studies->Toxicity_Studies Data_Analysis Data Analysis and Lead Optimization Xenograft_Model->Data_Analysis Pharmacokinetics->Data_Analysis Toxicity_Studies->Data_Analysis

References

A Comparative Guide to the Synthetic Routes of 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 5-isopropyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry. The efficiency of two prominent synthetic strategies is evaluated based on reaction conditions, yield, and starting material accessibility. Detailed experimental protocols and a visual representation of the synthetic pathways are provided to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: Comparison of Synthetic Routes

ParameterRoute 1: From β-KetonitrileRoute 2: From Diketone
Starting Materials 4-methyl-3-oxopentanenitrile, Hydrazine hydrateIsobutyrylacetone (or equivalent), Hydrazine hydrate
Key Reaction CyclocondensationCyclocondensation
Reaction Temperature Room temperature to 80 °C (estimated)Typically elevated temperatures (reflux)
Reaction Time 2 - 5 hours (estimated)4 - 12 hours (estimated)
Typical Yield High (potentially >90%)Moderate to High
Solvent Ethanol, MethanolEthanol, Acetic Acid
Catalyst Typically none required, can be acid or base-catalyzedOften acid-catalyzed (e.g., HCl, Acetic Acid)
Advantages High regioselectivity, generally high yields, mild conditions.Readily available starting diketones.
Disadvantages The β-ketonitrile precursor may need to be synthesized.Potential for side reactions, may require harsher conditions.

Experimental Protocols

Route 1: Synthesis from 4-methyl-3-oxopentanenitrile

This route is considered the most direct and efficient method for the preparation of this compound. The protocol is based on well-established procedures for the synthesis of analogous 5-substituted-3-aminopyrazoles.

Step 1: Synthesis of 4-methyl-3-oxopentanenitrile

  • To a stirred solution of ethyl isobutyrate (1 equivalent) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (2 equivalents) at room temperature.

  • To this suspension, add acetonitrile (1 equivalent) dropwise.

  • Continue stirring the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Acidify the mixture with 1M HCl to a pH of approximately 5-6 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methyl-3-oxopentanenitrile, which can be purified by column chromatography or distillation.

Step 2: Synthesis of this compound

  • Dissolve 4-methyl-3-oxopentanenitrile (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • The reaction mixture can be stirred at room temperature or heated to reflux (approximately 80°C) for 2-5 hours. Progress should be monitored by TLC.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by crystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford this compound.

Route 2: Synthesis from Isobutyrylacetone (Diketone Equivalent)

This route offers an alternative approach using a 1,3-diketone as the starting material.

  • To a solution of isobutyrylacetone (1 equivalent) in ethanol or a mixture of ethanol and acetic acid, add hydrazine hydrate (1 equivalent).

  • The reaction mixture is heated to reflux for 4-12 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then worked up, which may involve neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.

  • Purification is typically achieved through crystallization or column chromatography to yield this compound. It is important to note that this route can sometimes lead to the formation of the isomeric 3-isopropyl-1H-pyrazol-5-amine, and the regioselectivity may depend on the specific reaction conditions.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: From β-Ketonitrile cluster_1 Route 2: From Diketone A1 Ethyl Isobutyrate + Acetonitrile B1 4-methyl-3-oxopentanenitrile A1->B1  K-tert-butoxide, THF C1 This compound B1->C1  Hydrazine Hydrate, Ethanol A2 Isobutyrylacetone C2 This compound A2->C2  Hydrazine Hydrate, Ethanol/Acetic Acid, Reflux

Navigating the Pharmacokinetic Landscape: A Comparative Guide to 5-isopropyl-1H-pyrazol-3-amine Derivatives and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its success as a therapeutic agent. This guide provides a comparative assessment of the pharmacokinetic properties of 5-isopropyl-1H-pyrazol-3-amine derivatives and prominent alternative scaffolds, namely pyrazolopyrimidines and pyrazolopyridines. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design and selection of drug candidates.

The pyrazole scaffold is a well-established and versatile core in medicinal chemistry, known to produce compounds with a wide range of biological activities.[1] The 5-amino-pyrazole subgroup, in particular, has been extensively explored for the development of kinase inhibitors.[1] The introduction of an isopropyl group at the 5-position of the pyrazole ring can significantly influence the compound's physicochemical properties, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this compound derivatives is limited in publicly available literature, we can infer potential characteristics based on broader pyrazole chemistry and compare them to well-characterized alternative heterocyclic systems.

Comparative Analysis of Pharmacokinetic Properties

The following table summarizes key pharmacokinetic parameters for representative compounds from the pyrazole, pyrazolopyrimidine, and pyrazolopyridine classes. It is important to note that direct, head-to-head comparative studies are not always available, and the data presented is a collation from various sources. The pyrazole derivatives included are structurally related to the this compound core to provide the most relevant comparison.

ParameterPyrazole Derivative (Representative)Pyrazolopyrimidine Derivative (Representative)Pyrazolopyridine Derivative (Representative)
Oral Bioavailability (%) Favorable, though compound-dependentGenerally good, with examples of high oral availabilityOrally available with demonstrated efficacy in in vivo models[2]
Half-life (t½, h) Moderate to longVariable, with examples of both short and long half-lives[3]Moderate, allowing for reasonable dosing intervals[3]
Plasma Protein Binding (%) HighHighHigh
Metabolic Stability (in vitro) Moderate to high, can be optimized through structural modifications[4]Can be engineered for high metabolic stability[3]Can exhibit good metabolic stability[3]
Primary Metabolizing Enzymes Primarily CYP3A4 and other CYP isoformsCYP isoformsCYP isoforms

Experimental Protocols

Accurate assessment of pharmacokinetic properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key in vitro ADME assays.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay is crucial for predicting the hepatic clearance of a compound.[5]

Objective: To determine the rate of metabolic degradation of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the test compound in phosphate buffer to the final incubation concentration (typically 1 µM).

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding by Equilibrium Dialysis

This assay measures the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.[6][7]

Objective: To determine the fraction of a test compound that is unbound to plasma proteins.

Materials:

  • Test compound

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane

  • Control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • Spike the test compound into human plasma at the desired concentration.

  • Load the plasma containing the test compound into one chamber of the dialysis device.

  • Load an equal volume of PBS into the opposing chamber.

  • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).

  • Precipitate proteins with a suitable organic solvent containing an internal standard.

  • Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in pharmacokinetic assessment, the following diagrams illustrate a typical experimental workflow and a logical diagram comparing the key ADME properties.

Experimental_Workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetics cluster_data Data Analysis & Modeling Metabolic_Stability Metabolic Stability (Human Liver Microsomes) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Metabolic_Stability->IVIVE PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->IVIVE CYP_Inhibition CYP450 Inhibition CYP_Inhibition->IVIVE Permeability Permeability (e.g., Caco-2) Permeability->IVIVE PK_Study Pharmacokinetic Study (Rodent Model) Bioavailability Oral Bioavailability PK_Study->Bioavailability Clearance Clearance PK_Study->Clearance Vd Volume of Distribution PK_Study->Vd Half_life Half-life PK_Study->Half_life PK_PD_Model PK/PD Modeling Bioavailability->PK_PD_Model Clearance->PK_PD_Model Vd->PK_PD_Model Half_life->PK_PD_Model IVIVE->PK_Study Candidate_Selection Lead Candidate Selection PK_PD_Model->Candidate_Selection

Caption: Experimental workflow for assessing pharmacokinetic properties.

ADME_Comparison cluster_scaffolds Scaffold Comparison cluster_properties Key Pharmacokinetic Properties Pyrazole This compound Derivatives Absorption Absorption (Bioavailability) Pyrazole->Absorption Distribution Distribution (Plasma Protein Binding) Pyrazole->Distribution Metabolism Metabolism (Stability, CYP Involvement) Pyrazole->Metabolism Excretion Excretion (Clearance) Pyrazole->Excretion Pyrazolopyrimidine Pyrazolopyrimidine Derivatives Pyrazolopyrimidine->Absorption Pyrazolopyrimidine->Distribution Pyrazolopyrimidine->Metabolism Pyrazolopyrimidine->Excretion Pyrazolopyridine Pyrazolopyridine Derivatives Pyrazolopyridine->Absorption Pyrazolopyridine->Distribution Pyrazolopyridine->Metabolism Pyrazolopyridine->Excretion

Caption: Comparison of key ADME properties for different scaffolds.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutics, particularly in the realm of kinase inhibitors. While specific quantitative pharmacokinetic data for this particular substitution pattern is not extensively documented, the broader class of pyrazole derivatives generally exhibits favorable ADME properties. In comparison, pyrazolopyrimidine and pyrazolopyridine scaffolds are also well-validated in drug discovery and have demonstrated the potential for excellent pharmacokinetic profiles. The choice of scaffold will ultimately depend on the specific therapeutic target and the desired balance of potency, selectivity, and drug-like properties. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating the critical path of drug discovery and development.

References

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors in Cellular Assays: AT7519 vs. Axitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly kinase inhibitors. This guide provides an objective, data-driven comparison of two prominent pyrazole-based inhibitors, AT7519 and Axitinib, focusing on their performance in key cellular assays. We present supporting experimental data, detailed methodologies for cited experiments, and visualizations of the relevant signaling pathways and workflows to aid researchers in their drug discovery and development endeavors.

Inhibitor Overview

AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] By targeting CDKs, AT7519 disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Axitinib is a selective and potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[4] By blocking the VEGFR signaling pathway, Axitinib inhibits angiogenesis, a critical process for tumor growth and metastasis.[4]

Quantitative Data Comparison: Cellular Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for AT7519 and Axitinib in various cancer cell lines, as determined by cellular viability and proliferation assays. This data provides a direct comparison of their cytotoxic potency.

InhibitorTarget(s)Cell LineAssay TypeIC50 (µM)Reference
AT7519 CDKs (1, 2, 4, 5, 6, 9)HCT116 (Colon Carcinoma)Alamar Blue Assay (72 hr)0.082[5]
MCF-7 (Breast Cancer)Proliferation Assay0.040[1]
A2780 (Ovarian Cancer)Alamar Blue Assay (72 hr)0.35[5]
MM.1S (Multiple Myeloma)Cytotoxicity Assay (48 hr)0.5[1]
U266 (Multiple Myeloma)Cytotoxicity Assay (48 hr)0.5[1]
SW620 (Colon Carcinoma)Proliferation Assay0.940[1]
Axitinib VEGFRs (1, 2, 3)GB1B (Glioblastoma)MTT Assay (72 hr)3.58[4]
GB1B (Glioblastoma)MTT Assay (7 days)2.21[4]

Signaling Pathway Diagrams

To visualize the mechanisms of action of AT7519 and Axitinib, the following diagrams illustrate their respective target signaling pathways.

CDK_Rb_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) CyclinD_CDK46->pRb E2F E2F Rb->E2F sequesters G1_S_Transition G1/S Phase Transition (Gene Transcription) E2F->G1_S_Transition activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition->CyclinE_CDK2 promotes expression of CyclinE_CDK2->Rb further phosphorylates AT7519 AT7519 AT7519->CyclinD_CDK46 inhibits AT7519->CyclinE_CDK2 inhibits

Figure 1: Inhibition of the CDK/Rb signaling pathway by AT7519.

VEGFR_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAS RAS VEGFR2->RAS activates Axitinib Axitinib Axitinib->VEGFR2 inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Cell_Responses Cellular Responses (Proliferation, Migration, Survival) PKC->Cell_Responses AKT->Cell_Responses MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses Experimental_Workflow Start Start: Pyrazole-based Inhibitor Cell_Culture Cell Culture (Select appropriate cancer cell line) Start->Cell_Culture Primary_Screening Primary Screening: Cell Viability (e.g., MTT Assay) Cell_Culture->Primary_Screening IC50_Determination Determine IC50 Value Primary_Screening->IC50_Determination Secondary_Assay Secondary Mechanistic Assay (e.g., Cell Cycle Analysis) IC50_Determination->Secondary_Assay Based on IC50 Data_Analysis Data Analysis and Interpretation Secondary_Assay->Data_Analysis Conclusion Conclusion on Inhibitor's Cellular Effects Data_Analysis->Conclusion

References

Safety Operating Guide

Navigating the Disposal of 5-isopropyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research. For scientists and drug development professionals working with 5-isopropyl-1H-pyrazol-3-amine, a clear understanding of the proper disposal procedures is essential to protect both personnel and the environment. This guide provides a detailed, step-by-step operational plan for the effective management of this chemical waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1][2]

  • Body Protection: A standard laboratory coat is required to protect clothing.[2][3]

Work should always be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3]

Hazard Profile of this compound

Based on available safety data, this compound is classified with the following hazards. This information is critical for its correct handling and disposal as a hazardous waste.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[4]
Serious Eye IrritationH319Causes serious eye irritation.[4]
Respiratory IrritationH335May cause respiratory irritation.[4]

Given these classifications, this compound must be managed as hazardous chemical waste.[3][5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires a systematic approach, from initial collection to final removal by a licensed waste disposal service.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused or contaminated solid this compound, along with any grossly contaminated materials (e.g., weighing papers, gloves, absorbent pads), in a dedicated and clearly labeled waste container.[6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Liquid Waste: If this compound is in a solution, collect the liquid waste in a compatible, leak-proof container. If the solution contains other hazardous materials, the entire mixture must be treated as hazardous waste.[2]

  • Empty Containers: The original container of this compound, even if seemingly empty, must be treated as hazardous waste. Triple rinse the container with a suitable solvent (e.g., methanol, ethanol).[7] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After triple rinsing and defacing the label, the container may be disposed of according to institutional policies.[7]

Step 2: Containerization and Labeling

  • Container Choice: Use a chemically compatible container that is in good condition and has a secure, tight-fitting lid.[5][8] For solid waste, plastic containers are generally preferred.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[3][5] The label must include:

    • The full chemical name: "this compound".[3][5] Avoid abbreviations.

    • An accurate list of all constituents and their approximate concentrations if it is a mixture.[5]

    • The date when waste was first added to the container (accumulation start date).[3][5]

    • Appropriate hazard warnings (e.g., "Irritant").[6]

Step 3: Storage and Accumulation

  • Store the sealed waste container in a designated hazardous waste satellite accumulation area within the laboratory.[6][9]

  • This area should be well-ventilated and away from incompatible materials.[6]

  • Ensure secondary containment, such as a tray, is used for liquid waste containers to mitigate spills or leaks.[8][10]

Step 4: Arranging for Final Disposal

  • Follow your institution's established procedures for requesting hazardous waste pickup. This typically involves contacting the EHS department or submitting an online request.[5][6]

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type Waste Characterization start Start: This compound Waste consult Consult SDS and Institutional EHS Guidelines start->consult classify Classify as Hazardous Waste consult->classify waste_type Solid, Liquid, or Contaminated Debris? classify->waste_type Proceed containerize Containerize in a dedicated, compatible, and sealed container waste_type->containerize labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Accumulation Date containerize->labeling storage Store in designated Satellite Accumulation Area with Secondary Containment labeling->storage request Request pickup from EHS or licensed waste contractor storage->request end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory chemical waste management. It is not a substitute for the specific guidelines and regulations of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.[6]

References

Essential Safety and Operational Guide for Handling 5-isopropyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5-isopropyl-1H-pyrazol-3-amine, ensuring a safe laboratory environment and compliance with regulatory standards. The following procedures are designed to offer clear, step-by-step guidance for operational use.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged contact, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat is essential. Ensure it is fully buttoned.
Chemical-Resistant ApronA chemically resistant apron should be worn over the lab coat.
Full-Body SuitFor large quantities or in case of a significant spill, a full-body chemical-resistant suit (e.g., Tyvek®) may be necessary.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.
RespiratorIf a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Weigh/measure compound in fume hood prep3->handle1 handle2 Perform experiment within the fume hood handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for handling this compound.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is a non-halogenated amine, it should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled, and sealed container. This includes any contaminated items such as weighing paper, pipette tips, and gloves.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for non-halogenated liquid chemical waste. Do not mix with halogenated solvents or other incompatible waste streams.[1]

2. Containerization and Labeling:

  • Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date of waste accumulation should also be clearly marked.

3. Storage:

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area within the laboratory.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

4. Professional Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]

  • Provide a detailed inventory of the waste, including chemical names and quantities.

  • Follow their specific instructions for packaging and preparing the waste for transport.

G cluster_waste_gen Waste Generation cluster_segregation Segregation & Labeling cluster_storage Storage cluster_disposal Final Disposal gen1 Solid Waste (e.g., contaminated gloves, paper) seg1 Designated solid waste container gen1->seg1 gen2 Liquid Waste (e.g., solutions with compound) seg2 Designated non-halogenated liquid waste container gen2->seg2 store1 Secure, ventilated accumulation area seg1->store1 seg2->store1 store2 Secondary containment store1->store2 disp1 Contact EHS or licensed contractor store2->disp1 disp2 Provide waste inventory disp1->disp2 disp3 Follow packaging & transport instructions disp2->disp3

Caption: Step-by-step disposal process for this compound waste.

Decontamination Protocol

All laboratory equipment and surfaces that come into contact with this compound must be thoroughly decontaminated.

Equipment Decontamination:

  • Initial Rinse: Rinse glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinsate must be collected and disposed of as hazardous liquid waste.

  • Wash: Wash the rinsed equipment with a laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry completely before reuse or storage.

Surface Decontamination:

  • Wipe Down: Wipe down all potentially contaminated surfaces within the fume hood with a cloth dampened with a suitable solvent, followed by a detergent solution.

  • Final Wipe: Wipe the surfaces with a clean, damp cloth to remove any detergent residue.

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.